molecular formula C13H10ClNO2 B156982 N-(2-Chlorophenyl)-2-hydroxybenzamide CAS No. 1697-18-3

N-(2-Chlorophenyl)-2-hydroxybenzamide

Numéro de catalogue: B156982
Numéro CAS: 1697-18-3
Poids moléculaire: 247.67 g/mol
Clé InChI: KFIQAGIXMXTUIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(2-Chlorophenyl)-2-hydroxybenzamide (CAS 1697-18-3) is a salicylanilide derivative of significant interest in medicinal chemistry research due to its diverse biological activities. This compound serves as a key intermediate in the asymmetric synthesis of benzoxazepines, a class of compounds known for their tranquilizing and anti-inflammatory properties . In experimental oncology, this compound has demonstrated notable biological activity, exhibiting significant inhibitory effects in nuclear factor-ĸappa B (NF-ĸB) assays. NF-ĸB is a critical transcription factor linked to the survival and proliferation of malignant cancer cells, making this compound a valuable probe for studying inflammation and cancer pathways . Research into structurally similar salicylanilide derivatives indicates potential for antimicrobial applications, particularly against Gram-positive bacteria . The compound's physicochemical characteristics, including intramolecular N—H···O and C—H···O hydrogen bonds that generate S(6) ring motifs, have been confirmed by crystallographic studies . N-(2-Chlorophenyl)-2-hydroxybenzamide is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(2-chlorophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16/h1-8,16H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIQAGIXMXTUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60877093
Record name 2'-CL SALICYLANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1697-18-3
Record name NSC63709
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2'-CL SALICYLANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Pharmacophore of N-(2-Chlorophenyl)-2-hydroxybenzamide: From Synthesis to Multitarget Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(2-Chlorophenyl)-2-hydroxybenzamide derivatives, designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

The N-(2-Chlorophenyl)-2-hydroxybenzamide scaffold represents a privileged structure in medicinal chemistry, belonging to the salicylanilide class.[1] While historically recognized as anthelmintics (e.g., Niclosamide), recent investigations have repositioned these derivatives as potent protonophore uncouplers and kinase inhibitors .

This guide dissects the structure-activity relationships (SAR) specific to the ortho-chlorinated aniline ring, detailing its superiority over para-substituted analogs in antimicrobial potency. It further elucidates the dual-mechanism profile: membrane depolarization in Gram-positive bacteria and EGFR/STAT3 modulation in neoplastic cells.

Chemical Architecture & SAR Analysis

The biological efficacy of this molecule hinges on the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl. This "closed" conformation enhances lipophilicity (


), allowing the molecule to bury itself within the lipid bilayer.
Key Structural Determinants[2]
  • The Phenolic Hydroxyl (C2-OH): Critical for activity. It acts as the proton donor in the uncoupling mechanism. Masking this group (e.g., via acetylation) creates a prodrug that improves bioavailability but requires hydrolysis to become active.

  • The Ortho-Chlorine (2'-Cl): The 2-chloro substitution on the aniline ring exerts a steric effect that forces the aniline ring out of coplanarity with the amide bond, potentially optimizing the fit within the hydrophobic pocket of target proteins (e.g., EGFR) or disrupting membrane packing more effectively than the 4-chloro analog.

  • Electronic Modulation: Electron-withdrawing groups (EWG) on the salicylic ring increase the acidity of the phenolic proton, enhancing protonophore capacity.

Visualization: Structure-Activity Relationship (SAR)

The following diagram maps the functional consequences of structural modifications on the core scaffold.

SAR_Map Core N-(2-Chlorophenyl)-2-hydroxybenzamide (Core Scaffold) Salicyl Salicyl Ring (Ring A) Core->Salicyl Aniline Aniline Ring (Ring B) Core->Aniline Linker Amide Linker Core->Linker Mod_OH 2-OH Masking (Esters) Result: Prodrug, Reduced Toxicity Salicyl->Mod_OH Modification Mod_EWG Add EWG (5-Cl, 4-NO2) Result: Increased Acidity = Potent Uncoupling Salicyl->Mod_EWG Substitution Mod_Ortho 2'-Cl (Ortho) Result: High Gram+ Activity (Steric/Lipophilic) Aniline->Mod_Ortho Preferred Mod_Para 4'-Cl (Para) Result: Reduced Activity vs Ortho Aniline->Mod_Para Comparison

Figure 1: SAR landscape of the scaffold. Green nodes indicate favorable/strategic modifications; Red nodes indicate mechanistic insights or reduced potency.

Biological Mechanisms of Action[3][4][5][6][7]

The versatility of N-(2-Chlorophenyl)-2-hydroxybenzamide stems from its ability to act on both physical membranes and specific signaling proteins.

Antimicrobial: The Proton Shuttle

In Staphylococcus aureus and Mycobacterium tuberculosis, the molecule acts as a protonophore.

  • Entry: The neutral molecule diffuses through the bacterial membrane.

  • Deprotonation: Inside the cytoplasm (higher pH), the phenolic proton dissociates.

  • Exit: The anion returns to the membrane surface but cannot cross easily without a counter-ion or specific transport, eventually disrupting the

    
     component of the Proton Motive Force (PMF).
    
  • Result: ATP synthesis halts, leading to bacteriostasis or cell death.

Anticancer: Kinase Inhibition & Autophagy

In glioblastoma and melanoma models, derivatives of this class inhibit EGFR (Epidermal Growth Factor Receptor) tyrosine kinase activity. Furthermore, they downregulate STAT3 phosphorylation, a key driver of tumor survival, and induce autophagy as a cell death mechanism.

Visualization: Dual Mechanism Workflow

Mechanism cluster_bac Path A: Antimicrobial (Gram+) cluster_cancer Path B: Anticancer (Solid Tumors) Drug N-(2-Cl)-Salicylanilide Membrane Lipid Bilayer Insertion Drug->Membrane EGFR EGFR Kinase Binding Drug->EGFR Uncoupling Protonophore Cycle Membrane->Uncoupling PMF_Collapse Collapse of Proton Motive Force Uncoupling->PMF_Collapse ATP_Loss ATP Depletion (Cell Death) PMF_Collapse->ATP_Loss Signaling Inhibit STAT3/NF-kB EGFR->Signaling Autophagy Induction of Autophagy Signaling->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis

Figure 2: Dual mechanistic pathways. Path A illustrates the biophysical disruption in bacteria; Path B illustrates signal transduction modulation in cancer cells.

Experimental Protocols

To ensure reproducibility and high yield, the following protocols are recommended over standard thermal condensation.

Protocol A: Microwave-Assisted Synthesis

Rationale: Traditional reflux methods often suffer from long reaction times and lower yields due to the deactivation of the aniline. Microwave irradiation accelerates the nucleophilic attack.

Materials: Salicylic acid (1.0 eq), 2-Chloroaniline (1.0 eq), PCl


 (0.5 eq), Chlorobenzene (solvent).
  • Setup: Place salicylic acid and 2-chloroaniline in a microwave-safe reaction vessel.

  • Activation: Add PCl

    
     dropwise (activates the carboxylic acid to an acid chloride in situ). Add chlorobenzene (approx. 5 mL per mmol).
    
  • Irradiation: Irradiate at 600 W for 15–20 minutes (maintain temp approx. 130°C).

  • Work-up:

    • Cool to room temperature.[2]

    • Pour the mixture into ice-cold water to hydrolyze excess PCl

      
      .
      
    • Neutralize with 10% NaHCO

      
       to remove unreacted acid.
      
    • Filter the precipitate.[3]

  • Purification: Recrystallize from ethanol/water.

  • Validation: Confirm structure via

    
    H-NMR (Look for amide singlet 
    
    
    
    10.0–12.0 ppm and phenolic OH).
Protocol B: Resazurin Microtiter Assay (REMA) for MIC

Rationale: A colorimetric assay is superior to visual turbidity for salicylanilides, as these compounds can precipitate in media, obscuring visual reads.

  • Preparation: Dissolve the derivative in DMSO (stock 10 mg/mL). Dilute in Mueller-Hinton broth to starting concentration (e.g., 64

    
    g/mL).
    
  • Plating: Add 100

    
    L of test solution to column 1 of a 96-well plate. Perform serial 2-fold dilutions across the plate.
    
  • Inoculation: Add 100

    
    L of bacterial suspension (adjusted to 
    
    
    
    CFU/mL) to all wells.
  • Incubation: Incubate at 37°C for 24 hours.

  • Development: Add 30

    
    L of 0.01% Resazurin  solution. Incubate for 2–4 hours.
    
  • Readout:

    • Blue: No growth (Resazurin unchanged).

    • Pink/Colorless: Growth (Resorufin formed).

    • MIC Definition: The lowest concentration that prevents the color change from blue to pink.

Comparative Data Summary

The following table synthesizes biological activity data comparing the 2-chloro derivative against other substitution patterns.

Compound VariantSubstitution (Aniline)MIC (S. aureus)MIC (E. coli)Mechanism Note
Target Scaffold 2-Cl (Ortho) 0.125 – 1.0

g/mL
>64

g/mL
High lipophilicity; optimal steric fit.
Analog A4-Cl (Para)4.0 – 8.0

g/mL
>128

g/mL
Reduced activity; flatter conformation.
Analog BUnsubstituted>32

g/mL
InactiveLacks hydrophobic interaction.
Analog C2,4-Di-Cl0.06 – 0.5

g/mL
>64

g/mL
Enhanced activity but higher cytotoxicity.

Note: Gram-negative activity (E. coli) is consistently poor due to the inability of the hydrophobic molecule to penetrate the lipopolysaccharide (LPS) outer membrane.

References

  • Krátký, M., et al. (2025).[4] Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity.[1] PMC. Link

  • Vinšová, J., et al. (2011). Salicylanilide ester prodrugs as potential antimicrobial agents--a review.[5][3] Current Pharmaceutical Design.[3] Link

  • Raza, A. R., et al. (2010).[2] N-(4-Chlorophenyl)-2-hydroxybenzamide.[1][6][7] Acta Crystallographica Section E. Link

  • BenchChem. (2025).[8][4] A Comparative In Vitro Analysis of N-(2-chlorophenyl)-4-isopropylbenzamide and Other Benzamide Derivatives.Link

  • Teng, Q., et al. (2025).[4] Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. Journal of Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of N-(2-Chlorophenyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A New Perspective on a Classic Scaffold

For decades, the salicylanilide scaffold has been a cornerstone in the development of anthelmintic drugs, with niclosamide being a prime example. However, the rising tide of antimicrobial resistance necessitates a re-evaluation of existing chemical libraries for novel antibacterial agents. N-(2-Chlorophenyl)-2-hydroxybenzamide, a close structural analog of niclosamide, has emerged as a compound of significant interest. This guide provides an in-depth technical exploration of its antimicrobial mechanism of action, offering researchers, scientists, and drug development professionals a comprehensive understanding of its potential as a therapeutic agent. We will delve into its primary mode of action as a protonophore, its effects on bacterial bioenergetics, and potential secondary targets that contribute to its antimicrobial profile. This document is structured to provide not just a review of the current knowledge but also practical, field-proven methodologies for investigating its mechanism of action in a laboratory setting.

The Primary Mechanism: Uncoupling of Oxidative Phosphorylation

The principal antimicrobial action of N-(2-Chlorophenyl)-2-hydroxybenzamide, much like other salicylanilides, is the disruption of the bacterial cell's energy production through the uncoupling of oxidative phosphorylation.[1] This process is fundamental to the survival of aerobic and facultative anaerobic bacteria, which rely on a proton motive force (PMF) across their cytoplasmic membrane to generate ATP.

The Role of the Proton Motive Force

In bacteria, the electron transport chain pumps protons (H+) from the cytoplasm to the periplasmic space, creating an electrochemical gradient. This gradient, the PMF, consists of two components: a difference in proton concentration (ΔpH) and a difference in electrical potential (ΔΨ). The F1Fo-ATP synthase enzyme utilizes the energy stored in this gradient, allowing protons to flow back into the cytoplasm to drive the synthesis of ATP from ADP and inorganic phosphate.

Action as a Protonophore

N-(2-Chlorophenyl)-2-hydroxybenzamide acts as a protonophore, a lipid-soluble molecule that can transport protons across the bacterial cytoplasmic membrane, bypassing the ATP synthase.[1] Its chemical structure, featuring a hydroxyl group and a weakly acidic amide proton, allows it to pick up a proton from the acidic periplasmic space, diffuse across the lipid bilayer, and release the proton into the more alkaline cytoplasm. This shuttling of protons dissipates the electrochemical gradient, effectively "short-circuiting" the cell's energy production. The consequence is a rapid depletion of intracellular ATP, leading to a cascade of metabolic failures and ultimately, cell death.[1]

Spectrum of Antimicrobial Activity

Consistent with the activity of other salicylanilide derivatives, N-(2-Chlorophenyl)-2-hydroxybenzamide demonstrates a selective spectrum of activity, primarily targeting Gram-positive bacteria.[2][3]

Susceptibility of Gram-Positive Bacteria

Studies on related compounds have shown efficacy against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][4] The direct exposure of the cytoplasmic membrane in Gram-positive bacteria makes them particularly vulnerable to the membrane-depolarizing effects of protonophores.

Reduced Efficacy Against Gram-Negative Bacteria

In contrast, Gram-negative bacteria typically exhibit higher resistance to salicylanilides.[2][3] This is largely attributed to the presence of their outer membrane, which acts as a formidable permeability barrier, preventing the compound from reaching its target, the inner cytoplasmic membrane.

Bacterial Type General Susceptibility Rationale
Gram-Positive HighThe cytoplasmic membrane is directly accessible to the compound, leading to efficient disruption of the proton motive force.
Gram-Negative Low to ResistantThe outer membrane acts as a permeability barrier, restricting the compound's access to the inner cytoplasmic membrane.[5]

Potential Secondary Mechanisms of Action

While the uncoupling of oxidative phosphorylation is the primary bactericidal mechanism, evidence suggests that salicylanilides may also exert their antimicrobial effects through interactions with other cellular targets.

Inhibition of Two-Component Regulatory Systems (TCS)

Bacterial two-component systems are crucial for sensing and responding to environmental stimuli. They typically consist of a sensor histidine kinase and a response regulator. Salicylanilides have been identified as inhibitors of these systems.[6][7] By interfering with these signaling pathways, the compounds can disrupt a variety of essential bacterial processes, including virulence, nutrient uptake, and antibiotic resistance.[8]

Blockade of Type III Secretion Systems (T3SS)

In many Gram-negative pathogens, the Type III Secretion System is a needle-like apparatus that injects effector proteins directly into host cells, a critical step in pathogenesis.[9][10] Salicylidene acylhydrazides, a related class of compounds, are known to inhibit the function of the T3SS.[11][12] It is plausible that N-(2-Chlorophenyl)-2-hydroxybenzamide could also interfere with this virulence factor, although this has yet to be definitively demonstrated for this specific molecule.

Diagram of Potential Mechanisms of Action

Antimicrobial_Mechanisms Potential Antimicrobial Mechanisms of N-(2-Chlorophenyl)-2-hydroxybenzamide cluster_membrane Cytoplasmic Membrane cluster_secondary Secondary Targets Compound N-(2-Chlorophenyl)- 2-hydroxybenzamide PMF Proton Motive Force (PMF) Compound->PMF Dissipates Gradient (Protonophore Action) TCS Two-Component Systems (TCS) Compound->TCS Inhibits Signaling T3SS Type III Secretion System (T3SS) Compound->T3SS Potentially Inhibits Effector Secretion ATP_Synthase ATP Synthase PMF->ATP_Synthase Drives PMF->T3SS Energizes ATP ATP Production ATP_Synthase->ATP Synthesizes ATP->TCS Energy Dependent ATP->T3SS Energy Dependent Virulence Virulence Factor Expression TCS->Virulence Regulates T3SS->Virulence Contributes to

Caption: Overview of the primary and potential secondary antimicrobial mechanisms.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the antimicrobial mechanism of action of N-(2-Chlorophenyl)-2-hydroxybenzamide, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide clear, interpretable results.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology: Broth Microdilution

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of N-(2-Chlorophenyl)-2-hydroxybenzamide in dimethyl sulfoxide (DMSO).

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) in Mueller-Hinton Broth (MHB) to an optical density at 600 nm (OD600) of 0.5 (mid-logarithmic phase). Dilute the culture to achieve a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol: Assessment of Membrane Potential Disruption

Objective: To determine if the compound disrupts the bacterial cytoplasmic membrane potential.

Methodology: DiSC3(5) Fluorescence Assay [13][14]

  • Bacterial Preparation: Grow the test bacterium to mid-log phase, harvest by centrifugation, and wash twice with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2). Resuspend the cells in the same buffer to an OD600 of 0.05.

  • Dye Loading: Add the voltage-sensitive dye DiSC3(5) to the bacterial suspension to a final concentration of 0.5-2 µM. Incubate in the dark at room temperature with shaking for 30-60 minutes to allow for dye uptake and fluorescence quenching.[15]

  • Assay Setup: Aliquot the dye-loaded bacterial suspension into a 96-well black-walled plate.

  • Fluorescence Measurement: Place the plate in a fluorescence microplate reader (Excitation: ~622 nm, Emission: ~670 nm). Record the baseline fluorescence for 5 minutes.

  • Compound Addition: Add N-(2-Chlorophenyl)-2-hydroxybenzamide at various concentrations (e.g., 1x, 2x, 4x MIC). Use a known protonophore like CCCP as a positive control.

  • Data Acquisition: Continue to record the fluorescence intensity over time. An increase in fluorescence indicates the release of the dye from the cells due to membrane depolarization.

Experimental Workflow for Membrane Potential Assay

Membrane_Potential_Workflow Workflow for Membrane Potential Assay Start Start Prep_Cells Prepare Bacterial Suspension (OD600 = 0.05) Start->Prep_Cells Load_Dye Load with DiSC3(5) (0.5-2 µM) Prep_Cells->Load_Dye Aliquot Aliquot into 96-well plate Load_Dye->Aliquot Measure_Baseline Measure Baseline Fluorescence Aliquot->Measure_Baseline Add_Compound Add N-(2-Chlorophenyl)-2-hydroxybenzamide Measure_Baseline->Add_Compound Measure_Fluorescence Measure Fluorescence over time Add_Compound->Measure_Fluorescence Analyze Analyze Data for Depolarization Measure_Fluorescence->Analyze End End Analyze->End

Caption: Step-by-step workflow for the membrane potential assay.

Protocol: Intracellular ATP Level Measurement

Objective: To quantify the effect of the compound on the intracellular ATP pool.

Methodology: Luciferase-Based ATP Assay [16]

  • Bacterial Culture: Grow bacteria to mid-log phase and expose them to N-(2-Chlorophenyl)-2-hydroxybenzamide at various concentrations (e.g., 0.5x, 1x, 2x MIC) for a defined period (e.g., 30 minutes).

  • Cell Lysis: Lyse the bacterial cells using a suitable reagent to release the intracellular ATP.

  • ATP Detection: Use a commercial luciferase-based ATP assay kit according to the manufacturer's instructions. This typically involves adding a reagent containing luciferin and luciferase.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.[16]

  • Data Analysis: Compare the ATP levels in treated samples to an untreated control. A significant decrease in ATP levels indicates interference with energy metabolism.

Protocol: Macromolecular Synthesis Inhibition Assay

Objective: To determine if the compound inhibits the synthesis of major macromolecules (DNA, RNA, protein, and cell wall).[17][18]

Methodology: Radiolabeled Precursor Incorporation [19][20]

  • Bacterial Culture: Grow bacteria in a minimal medium to mid-log phase.

  • Precursor Addition: Aliquot the culture into separate tubes and add specific radiolabeled precursors:

    • DNA: [3H]thymidine

    • RNA: [3H]uridine

    • Protein: [3H]leucine

    • Cell Wall (Peptidoglycan): [3H]N-acetylglucosamine

  • Compound Treatment: Immediately add N-(2-Chlorophenyl)-2-hydroxybenzamide at a concentration that inhibits growth but is not immediately lytic (e.g., 2x MIC). Include known inhibitors for each pathway as positive controls (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, vancomycin for cell wall).

  • Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove aliquots and add them to ice-cold trichloroacetic acid (TCA) to precipitate the macromolecules.

  • Quantification: Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Plot the incorporated radioactivity over time for each macromolecule. A halt in the incorporation of a specific precursor indicates inhibition of that synthesis pathway.

Conclusion and Future Directions

N-(2-Chlorophenyl)-2-hydroxybenzamide is a potent antimicrobial agent against Gram-positive bacteria, with its primary mechanism of action being the uncoupling of oxidative phosphorylation, leading to the depletion of cellular ATP. This is a well-established mechanism for salicylanilides and offers a promising avenue for the development of new antibiotics, particularly against resistant strains like MRSA.

Future research should focus on several key areas:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To optimize the salicylanilide scaffold for improved antibacterial activity and reduced toxicity.

  • Investigation of Secondary Targets: Further elucidation of the inhibitory effects on two-component systems and type III secretion systems will provide a more complete understanding of its antimicrobial profile.

  • Resistance Development Studies: Assessing the potential for bacteria to develop resistance to this compound is crucial for its long-term therapeutic viability.

  • In Vivo Efficacy: Preclinical studies in animal models of infection are necessary to evaluate its therapeutic potential.

The methodologies outlined in this guide provide a robust framework for the continued investigation of N-(2-Chlorophenyl)-2-hydroxybenzamide and other salicylanilide derivatives as a valuable class of antimicrobial compounds.

References

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  • Viman, A. C., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Semantic Scholar. [Link]

  • Elabscience. (n.d.). ATP Synthase (Mitochondrial Complex V) Activity Colorimetric Microplate Assay Kit User Manual. [Link]

  • Denisov, S. S., et al. (2021). The mitochondria-targeted derivative of the classical uncoupler of oxidative phosphorylation carbonyl cyanide m-chlorophenylhydrazone is an effective mitochondrial recoupler. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1862(3), 148356. [Link]

  • Worthington, R. J., et al. (2013). Small-molecule inhibition of bacterial two-component systems to combat antibiotic resistance and virulence. Future Medicinal Chemistry, 5(11), 1265-1284. [Link]

  • Breijyeh, Z., et al. (2020). Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It. Molecules, 25(6), 1340. [Link]

  • Todd, D. A., et al. (2018). Gram-Positive and Gram-Negative Antibiotic Activity of Asymmetric and Monomeric Robenidine Analogues. ChemMedChem, 13(23), 2486-2490. [Link]

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The Renaissance of Chlorosalicylanilides: A Technical Guide to Therapeutic Repurposing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorosalicylanilides, historically pigeonholed as veterinary anthelmintics (e.g., Niclosamide, Oxyclozanide), are currently undergoing a renaissance in drug discovery.[1][2] Their lipophilic, weakly acidic nature allows them to act as potent mitochondrial uncouplers—a mechanism once considered a toxicity liability but now recognized as a therapeutic asset for metabolic diseases, oncology, and antimicrobial resistance.

This guide provides a technical roadmap for researchers to investigate this scaffold. It moves beyond basic literature review to offer actionable experimental frameworks, structure-activity relationship (SAR) logic, and validated protocols for assessing their polypharmacological potential.

Part 1: Chemical Biology & Structure-Activity Relationships (SAR)[3]

The core pharmacophore of chlorosalicylanilides is the 2-hydroxy-N-phenylbenzamide scaffold. The biological activity is governed strictly by the interplay between acidity (pKa) and lipophilicity (logP).

The Protonophore Mechanism

These compounds act as proton shuttles across the inner mitochondrial membrane (IMM).[3]

  • Neutral Form: The protonated molecule (

    
    ) is lipophilic and diffuses from the intermembrane space (high 
    
    
    
    ) into the matrix.
  • Anionic Form: In the alkaline matrix, the phenolic hydroxyl deprotonates (

    
    ).
    
  • Charge Delocalization: The negative charge is stabilized by the electron-withdrawing chlorine atoms and the internal hydrogen bond with the amide nitrogen, allowing the anion to diffuse back across the IMM against the membrane potential.

  • Result: Dissipation of the proton motive force (

    
    ) without ATP synthesis (uncoupling).[4]
    
SAR Logic Table
Structural FeatureChemical EffectBiological Consequence
Phenolic -OH (C2) Essential for proton exchange.Removal abolishes uncoupling and most bioactivity.
Halogenation (Cl/Br) Lowers pKa (increases acidity); Increases LogP.Enhances membrane permeability and anion stability.
Amide Linker Rigidifies structure; H-bond donor.Stabilizes the anionic form via intramolecular H-bonding.
Nitro Group (Niclosamide) Strong electron withdrawer.Further lowers pKa; associated with higher toxicity/reductive metabolism.
Visualization: The Protonophore Cycle

The following diagram illustrates the cyclic mechanism of mitochondrial uncoupling driven by chlorosalicylanilides.

ProtonophoreCycle cluster_IMS Intermembrane Space (High H+) cluster_Membrane Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix (Low H+) H_IMS H+ SA_Neutral_IMS Salicylanilide (Neutral) [Lipophilic] H_IMS->SA_Neutral_IMS Protonation Diffusion_In Diffusion SA_Neutral_IMS->Diffusion_In SA_Anion_Matrix Salicylanilide (Anion) [Charge Delocalized] Diffusion_In->SA_Anion_Matrix Deprotonation (Releases H+) Diffusion_Out Diffusion Diffusion_Out->SA_Neutral_IMS Reprotonation SA_Anion_Matrix->Diffusion_Out H_Matrix H+ SA_Anion_Matrix->H_Matrix

Caption: The protonophore cycle. The salicylanilide shuttles protons from the IMS to the Matrix, bypassing ATP Synthase.

Part 2: Therapeutic Verticals & Polypharmacology

While uncoupling is the foundational mechanism, chlorosalicylanilides exhibit "privileged scaffold" behavior, modulating specific signaling proteins.

Oncology: The STAT3/Wnt Axis

Niclosamide is a potent inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3).[5] Unlike kinase inhibitors that target the phosphorylation step, niclosamide often prevents the transcription of STAT3 target genes or induces STAT3 degradation.

  • Target: STAT3, Wnt/

    
    -catenin, NF-
    
    
    
    B.
  • Outcome: Inhibition of proliferation, induction of apoptosis, and suppression of cancer stem cells.

Infectious Disease: Breaking Resistance
  • Bacteria (MRSA): Oxyclozanide and Rafoxanide disrupt the membrane potential of Gram-positive bacteria. Because they target the physical membrane properties rather than a specific protein active site, resistance development is significantly slower.

  • Viruses (SARS-CoV-2): Niclosamide prevents endosomal acidification (essential for viral entry) and induces autophagy.

Visualization: Signaling Pathway Modulation

SignalingPathways Niclosamide Niclosamide/Chlorosalicylanilide Mitochondria Mitochondria (Uncoupling) Niclosamide->Mitochondria Protonophore STAT3 STAT3 Niclosamide->STAT3 Inhibits Wnt Wnt/Beta-Catenin Niclosamide->Wnt Inhibits mTOR mTORC1 Niclosamide->mTOR Inhibits ViralEntry Viral Entry Block Niclosamide->ViralEntry pH Modulation Mitochondria->mTOR AMPK Activation ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Apoptosis Apoptosis STAT3->Apoptosis Promotes Stemness Reduced Stemness Wnt->Stemness Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Multi-target pharmacology of chlorosalicylanilides affecting metabolism, signaling, and viral entry.

Part 3: Experimental Protocols (Self-Validating Systems)

To generate authoritative data, researchers must use robust assays that distinguish between general toxicity and specific mechanism-based activity.

Protocol 1: Mitochondrial Uncoupling Assay (Seahorse XF)

Objective: Confirm that the compound acts as an uncoupler (increases oxygen consumption) rather than an electron transport chain (ETC) inhibitor (decreases oxygen consumption).

Reagents:

  • Seahorse XF Analyzer.[3]

  • Oligomycin (ATP Synthase inhibitor).[3]

  • FCCP (Positive control uncoupler).

  • Rotenone/Antimycin A (ETC inhibitors).[3]

Workflow:

  • Basal Respiration: Measure Oxygen Consumption Rate (OCR) of untreated cells.

  • Oligomycin Injection: Inhibits ATP synthase.[3] OCR should drop.

    • Validation: If OCR does not drop, cells are compromised.

  • Compound Injection: Inject the chlorosalicylanilide.

    • Result: If it is an uncoupler, OCR will spike (maximal respiration) because the membrane is leaky, and the ETC works harder to restore the gradient.

    • Differentiation: If OCR drops further, the compound is an ETC inhibitor (toxic), not an uncoupler.

  • Rotenone/Antimycin A: Shuts down all mitochondrial respiration to determine non-mitochondrial oxygen consumption.

Protocol 2: Antibacterial MIC with Serum Effect

Objective: Chlorosalicylanilides bind heavily to plasma proteins (>99%), drastically reducing in vivo efficacy. Efficacy data without serum is misleading.

Workflow:

  • Preparation: Prepare serial dilutions of the compound (e.g., Oxyclozanide) in Mueller-Hinton Broth (MHB).

  • Standard Arm: Inoculate with MRSA (

    
     CFU/mL).
    
  • Serum Arm: Prepare a parallel plate where the MHB is supplemented with 50% fetal bovine serum (FBS) .

  • Incubation: 37°C for 18-24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC).

    • Interpretation: A shift in MIC from

      
       (no serum) to 
      
      
      
      (with serum) indicates high protein binding. This is the primary hurdle for clinical translation and necessitates formulation strategies (e.g., lipid emulsions).

Part 4: Comparative Data Summary

The following table synthesizes the profiles of the major chlorosalicylanilides to assist in lead selection.

CompoundPrimary Indication (Current)Repurposing PotentialKey Molecular TargetsSolubility/Bioavailability
Niclosamide Cestode infections (Tapeworm)Oncology, Antiviral, EndometriosisSTAT3, Wnt, NF-

B, Mitochondria
Very Low (Brick dust). Requires formulation (e.g., ethanolamine salt).
Oxyclozanide Fascioliasis (Flukes) in ruminantsAntibacterial (MRSA), Pseudomonas biofilmsMembrane Potential, Quorum SensingLow, but better oral absorption than Niclosamide in ruminants.
Rafoxanide Veterinary AnthelminticOncology (Melanoma), AntibacterialBRAF V600E, MitochondriaHigh protein binding limits systemic free fraction.
Closantel Veterinary AnthelminticOnchocerciasis, OncologyChitinase, MitochondriaLong half-life due to extreme plasma protein binding.

References

  • Chen, B., et al. (2018). "Niclosamide: Beyond an antihelminthic drug."[6][7] Cellular Signalling. Link

  • Rajamuthiah, R., et al. (2015).[8] "Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus." PLOS ONE. Link

  • Goenenyer, E., et al. (2023). "Salicylanilides and Their Anticancer Properties." International Journal of Molecular Sciences. Link

  • Divakaruni, A. S., & Brand, M. D. (2011). "The regulation and physiology of mitochondrial proton leak." Physiology. Link

  • Jurgeit, A., et al. (2012). "Niclosamide is a proton carrier and targets acidic endosomes with broad antiviral effects." PLOS Pathogens. Link

  • Imperi, F., et al. (2013). "New life for an old drug: the anthelmintic drug niclosamide inhibits Pseudomonas aeruginosa quorum sensing." Antimicrobial Agents and Chemotherapy.[9][10][11] Link

Sources

The Salicylanilide Scaffold: From Anthelmintic Origins to Multimodal Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The salicylanilides represent a privileged structural class in medicinal chemistry, originally developed in the mid-20th century as potent anthelmintics. Characterized by a salicylic acid moiety linked to an aniline via an amide bond, these compounds—most notably Niclosamide, Rafoxanide, and Closantel—revolutionized the treatment of cestode (tapeworm) and trematode (fluke) infections.

While their historical utility lies in veterinary and human parasitology, contemporary research has unveiled a "polypharmacological" profile. Beyond their classical mechanism as mitochondrial uncouplers, salicylanilides modulate critical signaling pathways (Wnt/β-catenin, STAT3, mTOR), positioning them as leading candidates for drug repurposing in oncology and virology.[1] This guide dissects their historical development, chemical structure-activity relationships (SAR), and experimental methodologies for synthesis and validation.

Part 1: Historical Genesis & Development[2][3]

The development of salicylanilides is a case study in rational drug design evolving from dye chemistry and molluscicides.

The Bayer Era: From Snails to Tapeworms (1950s)

The story begins at Bayer AG in the early 1950s. Researchers were screening compounds for molluscicidal activity to control the intermediate snail hosts of Schistosoma.

  • 1953: Discovery of Niclosamide (Bayluscide). Initially deployed to kill snails.[1]

  • 1960: Scientists Gönnert and Schraufstätter discovered that Niclosamide was exceptionally effective against human tapeworms (Taenia saginata, Taenia solium) while exhibiting low systemic toxicity due to poor absorption.

  • Impact: Niclosamide became the gold standard for cestode infections, marketed as Yomesan. It remains on the WHO List of Essential Medicines.

The Janssen Era: Halogenation and Systemic Potency (1970s)

Following Bayer's success, Janssen Pharmaceutica (led by Dr. Paul Janssen) sought to expand the spectrum of salicylanilides to blood-feeding parasites (haematophagous nematodes and liver flukes).

  • The Chemical Insight: Janssen chemists realized that increasing lipophilicity through heavy halogenation (Iodine, Chlorine) and adding electron-withdrawing groups could enhance systemic absorption and plasma protein binding.

  • Key Discoveries:

    • Rafoxanide (c. 1970): Effective against liver flukes (Fasciola hepatica).

    • Closantel (1975, US Pat. 4,005,218): A broad-spectrum agent effective against both flukes and blood-sucking nematodes (Haemonchus contortus). Closantel binds tightly to plasma albumin, allowing it to be ingested by the parasite during blood meals.

Table 1: Evolution of Key Salicylanilide Anthelmintics

CompoundDiscovery EraPrimary DeveloperTarget ParasitesKey Chemical Feature
Niclosamide 1953 (Bayer)Gönnert & SchraufstätterTapeworms (Cestodes)4-Nitro, 2,5-dichloro substitution
Oxyclozanide 1960s (ICI)Broome et al.Liver FlukesPentachloro substitution
Rafoxanide Late 1960s (Merck/Janssen)Mrozik et al.Liver Flukes3,5-Diiodo, 4'-chlorophenoxy
Closantel 1975 (Janssen)Janssen & SipidoFlukes & NematodesCyanomethyl group, Diiodo

Part 2: Technical Core - Mechanism & SAR

Mechanism of Action: The Protonophore Cycle

The primary anthelmintic mechanism is the uncoupling of oxidative phosphorylation . Salicylanilides act as protonophores—lipophilic weak acids that shuttle protons across the inner mitochondrial membrane (IMM).[2]

  • Protonation: In the acidic intermembrane space, the salicylanilide anion binds a proton (

    
    ) to become neutral.
    
  • Translocation: The lipophilic neutral molecule diffuses across the IMM lipid bilayer into the matrix.

  • Deprotonation: In the alkaline matrix, the molecule releases the proton, reforming the anion.

  • Return: The delocalized anion (stabilized by resonance and intramolecular H-bonding) diffuses back to the intermembrane space, completing the cycle.

Consequence: This dissipates the electrochemical proton gradient (


), decoupling electron transport from ATP synthesis.[2] The parasite starves of energy.

MOA_Protonophore cluster_IMS Intermembrane Space (High [H+]) cluster_Membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_out H+ Anion_out Sal- (Anion) Neutral_out Sal-H (Neutral) Anion_out->Neutral_out + H+ (Protonation) Diffusion_In Diffusion into Matrix Neutral_out->Diffusion_In Neutral_in Sal-H (Neutral) Diffusion_In->Neutral_in ATP_Synthase ATP Synthase (Halted) Diffusion_In->ATP_Synthase Gradient Dissipated Diffusion_Out Anion Return Diffusion_Out->Anion_out Anion_in Sal- (Anion) Neutral_in->Anion_in Releases H+ Anion_in->Diffusion_Out H_in H+

Caption: The protonophore cycle of salicylanilides. The molecule shuttles H+ across the membrane, bypassing ATP Synthase and uncoupling respiration.

Structure-Activity Relationship (SAR)

The efficacy of a salicylanilide is dictated by its ability to hold a negative charge (acidity) and penetrate lipids (lipophilicity).

  • The Pharmacophore:

    • Phenolic Hydroxyl (Salicylic Ring): Essential. Must be free to donate a proton (

      
      ).
      
    • Amide Linker (-CONH-): Provides a scaffold for intramolecular hydrogen bonding with the phenolic OH, stabilizing the anionic form.

    • Electron-Withdrawing Groups (EWGs): Substituents like

      
      , 
      
      
      
      ,
      
      
      , or
      
      
      on both rings pull electron density, stabilizing the negative charge of the anion (lowering
      
      
      ) and increasing lipophilicity.
    • Hydrophobicity: Heavy halogens (Iodine in Closantel/Rafoxanide) increase the partition coefficient (

      
      ), aiding membrane transit and plasma protein binding.
      

SAR_Logic Core Salicylanilide Core (Salicylic Acid + Aniline) OH_Group Phenolic -OH (Essential for H+ release) Core->OH_Group Amide Amide Linker (Intramolecular H-bond stabilizer) Core->Amide EWG_A Ring A Substituents (Cl, I: Increase Lipophilicity) Core->EWG_A EWG_B Ring B Substituents (NO2, Cl, CF3: Lower pKa) Core->EWG_B Effect_1 Stabilized Anion (Resonance) OH_Group->Effect_1 Amide->Effect_1 Effect_2 Membrane Permeability (LogP > 4) EWG_A->Effect_2 EWG_B->Effect_1 Effect_3 Mitochondrial Uncoupling Effect_1->Effect_3 Effect_2->Effect_3

Caption: SAR logic dictating the design of potent salicylanilide uncouplers. The interplay of acidity and lipophilicity is critical.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis of Niclosamide (PCl3 Method)

Standard industrial and laboratory method for synthesizing electron-deficient salicylanilides.

Reagents:

  • 5-Chlorosalicylic acid (1.0 equiv)

  • 2-Chloro-4-nitroaniline (1.0 equiv)

  • Phosphorus trichloride (

    
    ) (0.5 - 0.6 equiv)
    
  • Solvent: Chlorobenzene or Xylene (Anhydrous)

Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube (calcium chloride) to exclude moisture.

  • Dissolution: Suspend 5-chlorosalicylic acid (20 mmol) and 2-chloro-4-nitroaniline (20 mmol) in Chlorobenzene (50 mL).

  • Activation: Add

    
     (12 mmol) dropwise to the stirring suspension at room temperature. Caution: Exothermic reaction.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours. The mixture will become homogenous as the reaction proceeds and HCl gas is evolved.
    
  • Isolation: Cool the reaction mixture to

    
    . Slowly add hot water or dilute HCl to quench excess 
    
    
    
    .
  • Filtration: Cool to room temperature. The product, Niclosamide, precipitates as a solid. Filter under vacuum.[3]

  • Purification: Recrystallize from Ethanol or Glacial Acetic Acid to yield pale yellow crystals.

  • Validation: Verify structure via

    
    -NMR and Melting Point (
    
    
    
    ).
Protocol B: Mitochondrial Uncoupling Assay (Seahorse XF)

Modern validation of protonophore activity using Oxygen Consumption Rate (OCR).

System: Agilent Seahorse XF Analyzer. Cell Line: HepG2 or HCT116 (Standard metabolic models).

Workflow:

  • Seeding: Seed cells (e.g., 20,000/well) in XF microplates 24h prior to assay.

  • Preparation: On assay day, replace media with unbuffered XF Assay Media (supplemented with Glucose, Pyruvate, Glutamine). Incubate 1h in non-

    
     incubator.
    
  • Injection Strategy:

    • Port A:Test Compound (Salicylanilide, titrated 0.1 - 10

      
      ).
      
    • Port B:Oligomycin (ATP Synthase inhibitor).

    • Port C:FCCP (Positive control uncoupler).

    • Port D:Rotenone/Antimycin A (ETC inhibitors).

  • Data Interpretation:

    • Basal Respiration: Baseline OCR.

    • Uncoupling Effect: If the compound is an uncoupler, OCR will increase immediately after Port A injection (mimicking FCCP), while ATP production (linked) decreases.

    • Toxicity: A drop in OCR suggests ETC inhibition rather than uncoupling.

Part 4: Modern Repurposing & Future Outlook

The "old" anthelmintics are currently experiencing a renaissance. The lipophilic nature and ability to modulate pH gradients make them potent against non-parasitic targets.

  • Oncology: Niclosamide inhibits Wnt/

    
    -catenin , mTORC1 , and STAT3  signaling. It is currently in clinical trials for colorectal and prostate cancer (often in combination with standard chemotherapy to overcome resistance).
    
  • Virology: The protonophore activity prevents the acidification of endosomes, a critical step for the entry of pH-dependent viruses like SARS-CoV-2 , Zika , and Dengue .

  • Antibacterial: Effective against MRSA and bio-films, often acting synergistically with colistin.

Future Outlook: The challenge remains bioavailability . While "poor absorption" was a feature for treating intestinal worms, it is a bug for treating systemic cancer. New formulations (nanoparticles, prodrugs) are the frontier of salicylanilide research.

References

  • Gönnert, R., & Schraufstätter, E. (1960). Experimentelle Untersuchungen mit N-(2'-chlor-4'-nitrophenyl)-5-chlorsalicylamid, einem neuen Bandwurmmittel. Arzneimittel-Forschung, 10, 881–884.

  • Janssen, M. A. C., & Sipido, V. K. (1977).[4] Antiparasitic Salicylanilide Derivatives.[5][6] US Patent 4,005,218.[6][7] Washington, DC: U.S. Patent and Trademark Office.

  • Terada, H. (1990). Uncouplers of Oxidative Phosphorylation.[8][9] Environmental Health Perspectives, 87, 213–218.

  • Chen, W., et al. (2018). Niclosamide: Beyond an antihelminthic drug. Cellular Signalling, 41, 89-96.

  • Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals.[10] Journal of the South African Veterinary Association, 70(2), 61-70.

  • Vinsova, J., et al. (2007).[11] Salicylanilide Acetates: Synthesis and Antibacterial Evaluation.[11][12] Molecules, 12(1), 1-12.

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Methodological & Application

Application Note: High-Purity Recrystallization of N-(2-Chlorophenyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Chlorophenyl)-2-hydroxybenzamide is a compound of interest in synthetic chemistry, potentially serving as a precursor for various biologically active molecules.[1] Achieving high purity of this solid compound is critical for subsequent reactions and biological assays. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures.[2][3] This application note provides a comprehensive guide to selecting an optimal solvent system and executing detailed protocols for the single-solvent and two-solvent recrystallization of N-(2-Chlorophenyl)-2-hydroxybenzamide. The methodologies are designed to be self-validating, incorporating purity assessment techniques to ensure the final product meets rigorous quality standards.

The Foundational Principle of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds in a given solvent increases with temperature.[4][5] The process involves dissolving the impure solid in a minimal amount of a hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of crystals.[6] The crystal lattice forms in an orderly manner, selectively incorporating molecules of the desired compound while excluding impurities, which remain dissolved in the surrounding solution (the mother liquor).[6][7] The final pure crystals are then isolated by filtration.[2]

The Critical Choice of a Solvent System

The success of any recrystallization procedure is critically dependent on the selection of an appropriate solvent.[4] An ideal solvent does not simply dissolve the solute; it facilitates a significant difference in solubility between its boiling and freezing points.

Characteristics of an Ideal Recrystallization Solvent

A suitable solvent should meet several key criteria to ensure both high recovery and high purity of the recrystallized compound.[8][9]

  • Temperature Coefficient: The solvent should exhibit a high temperature coefficient, meaning the compound of interest is highly soluble at the solvent's boiling point but poorly soluble at or below room temperature.[10]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor upon crystallization).[9]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5][10]

  • Volatility: The solvent should have a relatively low boiling point and be volatile enough to be easily removed from the purified crystals by evaporation.[10]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[8]

Logical Workflow for Solvent Selection

A systematic approach is necessary to identify the optimal solvent. The following diagram illustrates the decision-making process for selecting a single-solvent or a two-solvent system.

Solvent_Selection_Workflow A Start: Select a Potential Solvent B Add ~20 mg of Compound to 1 mL of Solvent at RT A->B C Does the compound dissolve completely at Room Temperature? B->C D Result: Unsuitable Solvent (Compound is too soluble) C->D Yes E Heat the mixture to the solvent's boiling point C->E No F Does the compound dissolve completely when hot? E->F G Result: Unsuitable Solvent (Compound is insoluble) F->G No H Cool the solution slowly to Room Temperature, then in an ice bath F->H Yes I Do abundant crystals form? H->I J Result: IDEAL SINGLE SOLVENT I->J Yes K Result: Moderately Suitable Solvent (Consider a two-solvent system) I->K No / Poor Yield L Initiate Two-Solvent System Protocol K->L Single_Solvent_Recrystallization A 1. Dissolution: Place crude solid in Erlenmeyer flask. Add minimal hot solvent until just dissolved. B 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly. A->B if needed C 3. Cooling & Crystallization: Allow filtrate to cool slowly to RT. Then, place in an ice bath. A->C B->C D 4. Isolation: Collect crystals by vacuum filtration using a Büchner funnel. C->D E 5. Washing: Rinse crystals on the filter with a small amount of ice-cold solvent. D->E F 6. Drying: Dry the purified crystals in a vacuum oven or air dry to constant weight. E->F

Caption: Step-by-step workflow for single-solvent recrystallization.

Procedure:

  • Dissolution: Place the crude N-(2-Chlorophenyl)-2-hydroxybenzamide in an Erlenmeyer flask. Add a boiling chip and a small amount of the chosen solvent. Heat the mixture to a gentle boil on a hot plate. Continue adding the hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield. [11]2. Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. [4]Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the crystal yield. [11]4. Isolation: Set up a Büchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of the ice-cold recrystallization solvent. Turn on the vacuum and pour the crystalline mixture into the funnel.

  • Washing: With the vacuum still on, wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Transfer the purified crystals to a watch glass and dry them to a constant weight, either in a desiccator or a low-temperature vacuum oven.

Protocol 3: Two-Solvent Recrystallization

This method is employed when no single solvent meets all the ideal criteria. It uses a pair of miscible solvents: one in which the compound is highly soluble ("solvent") and one in which it is poorly soluble ("anti-solvent"). [12]A common pair is ethanol (solvent) and water (anti-solvent).

Procedure:

  • Dissolve the crude compound in a minimum amount of the hot "solvent" (e.g., ethanol) in an Erlenmeyer flask.

  • While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached. [12]3. If persistent cloudiness occurs, add a drop or two of the hot "solvent" to redissolve the precipitate and obtain a clear solution.

  • Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol above. The washing solvent in step 5 should be a chilled mixture of the solvent pair in the same ratio used to induce crystallization. [12]

Validation of Purity

A protocol is only trustworthy if its outcome can be verified. After recrystallization, the purity of N-(2-Chlorophenyl)-2-hydroxybenzamide should be assessed.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare the experimental melting point to the literature value.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

Conclusion

The purification of N-(2-Chlorophenyl)-2-hydroxybenzamide can be effectively achieved through systematic solvent screening followed by a carefully executed single-solvent or two-solvent recrystallization protocol. By understanding the principles of solubility and following the detailed workflows provided, researchers can consistently obtain high-purity material essential for reliable downstream applications in drug discovery and chemical synthesis. The inclusion of post-purification analysis is a critical step to validate the success of the procedure.

References

  • Scribd. Solvent Selection and Recrystallization Guide. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Crystallization. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation. Education in Chemistry. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry. Recrystallization. Available at: [Link]

  • University of Cape Town, Department of Science. SOP: CRYSTALLIZATION. Available at: [Link]

  • Aakash Institute. Crystallization: Definition, Principle, Demonstration & Application. Available at: [Link]

  • Chemistry LibreTexts. Crystallization. Available at: [Link]

  • SATHEE. Chemistry Crystallization. Available at: [Link]

  • National Center for Biotechnology Information. N-(4-Chlorophenyl)-2-hydroxybenzamide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. N-(3-Chlorophenyl)-2-hydroxybenzamide. PubChem. Available at: [Link]

  • University of California, Irvine, Department of Chemistry. Recrystallization-1.pdf. Available at: [Link]

  • ChemSynthesis. N-(4-chlorophenyl)-2-hydroxybenzamide. Available at: [Link]

  • Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Google Patents. Process for preparing n-[2-(p-hydroxyphenyl)- ethyl].
  • MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

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Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assays of Salicylanilides

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Salicylanilides are a class of anthelmintic compounds, with niclosamide being a prominent example, that are gaining significant attention for their potential as repurposed antibacterial agents.[1][2] Their unique mechanism of action, primarily as protonophores that disrupt the proton motive force (PMF) across bacterial membranes, presents both opportunities and challenges for antimicrobial susceptibility testing.[1][3][4] Unlike traditional antibiotics that target specific enzymes or cellular structures, salicylanilides disrupt the fundamental energy-generating process of the cell, leading to a cascade of downstream effects including ATP depletion and inhibition of PMF-dependent efflux pumps.[1][3]

This application note provides a comprehensive, technically detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of salicylanilides against various bacterial species. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind critical steps, troubleshooting advice, and considerations specific to this chemical class. The protocol is grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) while incorporating modifications essential for handling the physicochemical properties of salicylanilides.[5][6][7]

Mechanistic Insights: Why Salicylanilides Require Special Consideration

Understanding the mechanism of action is crucial for designing a robust MIC assay. Salicylanilides act as proton ionophores, shuttling protons across the bacterial inner membrane and dissipating the crucial proton gradient (Δp), which is composed of both a transmembrane electrical potential (ΔΨ) and a transmembrane pH gradient (ΔpH).

This disruption of the PMF has several key consequences that influence MIC testing:

  • Inhibition of Efflux Pumps: Many multidrug resistance (MDR) efflux pumps in bacteria are PMF-dependent. By collapsing the PMF, salicylanilides can inhibit the activity of these pumps.[1][8] This is a critical point, as it suggests that salicylanilides might act synergistically with other antibiotics that are typically expelled by these pumps.[1][2][3]

  • Innate Resistance in Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria provides a significant barrier to salicylanilides. Furthermore, any molecules that do cross are often efficiently removed by TolC-mediated efflux systems before they can reach their target, the inner membrane.[1][3] This results in characteristically high intrinsic MIC values for Gram-negative species.

  • Physicochemical Properties: Salicylanilides are often highly lipophilic and have poor aqueous solubility.[9] This necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), for the preparation of stock solutions. The final concentration of this solvent in the assay must be carefully controlled to avoid any independent antimicrobial or inhibitory effects.

Logical Relationship: Salicylanilide Action on Bacteria

cluster_Cell Bacterial Cell Salicylanilide Salicylanilide InnerMembrane Inner Membrane (Lipid Bilayer) Salicylanilide->InnerMembrane Translocates Protons PMF Proton Motive Force (PMF) InnerMembrane->PMF Dissipates ATP_Synthase ATP Synthase PMF->ATP_Synthase Powers Efflux_Pump Efflux Pumps (e.g., TolC-mediated) PMF->Efflux_Pump Powers Cell_Death Cell Death / Growth Inhibition PMF->Cell_Death Leads to ATP ATP Production ATP_Synthase->ATP Generates Other_Antibiotics Other Antibiotics Efflux_Pump->Other_Antibiotics Expels ATP->Cell_Death Depletion Leads to

Caption: Mechanism of salicylanilide antibacterial activity.

Core Protocol: Broth Microdilution for Salicylanilide MIC Determination

This protocol is based on the CLSI M07 standard, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," with specific adaptations for salicylanilides.[7]

Materials and Reagents
  • Salicylanilide Compounds: Powder form, of known purity.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard for most non-fastidious bacteria.[5] For fastidious organisms, supplement as required (e.g., with blood for streptococci).

  • Bacterial Strains: Test isolates and Quality Control (QC) strains.

  • QC Strains (Recommended):

    • Staphylococcus aureus ATCC® 29213™

    • Enterococcus faecalis ATCC® 29212™

    • Escherichia coli ATCC® 25922™

    • Pseudomonas aeruginosa ATCC® 27853™

  • Equipment and Consumables:

    • Sterile 96-well, U-bottom microtiter plates.

    • Multichannel pipette (50-200 µL).

    • Sterile pipette tips.

    • Sterile reagent reservoirs.

    • Incubator (35°C ± 2°C).

    • Turbidimeter or spectrophotometer.

    • 0.5 McFarland turbidity standard.

    • Sterile saline (0.85%) or Tryptic Soy Broth.

    • Vortex mixer.

Preparation of Salicylanilide Stock Solutions

Causality: Due to poor aqueous solubility, a high-concentration stock solution in DMSO is required. The goal is to create a stock that allows for serial dilutions where the final DMSO concentration does not exceed 1%, as higher concentrations can inhibit bacterial growth.[5]

  • Calculate Required Mass: Determine the mass of the salicylanilide powder needed to create a stock solution of 1280 µg/mL. (e.g., 1.28 mg in 1 mL of DMSO).

  • Dissolution: Carefully weigh the compound and dissolve it in the appropriate volume of 100% DMSO. Use a vortex mixer to ensure complete dissolution. Gentle warming or sonication may be required for some compounds, but care must be taken to avoid degradation.

  • Sterilization: The high concentration of DMSO renders the stock solution self-sterilizing. No filtration is typically required.

  • Storage: Dispense into small-volume, sterile cryovials and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum

Causality: A standardized inoculum is critical for the reproducibility of MIC results.[10] The final concentration in each well should be approximately 5 x 10⁵ CFU/mL.

  • Primary Culture: From a stock culture, streak the test organism onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35°C.

  • Colony Selection: Select 3-5 well-isolated colonies of the same morphology.

  • Suspension: Touch the top of each colony with a sterile loop and transfer the growth to a tube containing 3-5 mL of sterile saline.

  • Standardization: Vortex the suspension thoroughly. Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more bacteria or sterile saline. This suspension contains approximately 1-2 x 10⁸ CFU/mL.

  • Final Dilution: Within 15 minutes of standardization, dilute the suspension 1:150 in CAMHB. This will result in a final inoculum concentration of approximately 1 x 10⁶ CFU/mL. This is the working inoculum to be used in the assay.

Step-by-Step Microdilution Procedure
  • Plate Setup: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate. Well 1 will be for the highest concentration and well 11 will serve as the growth control. Well 12 will be the sterility control.

  • Drug Addition: Add 100 µL of the highest concentration of the salicylanilide to be tested (prepared by diluting the stock in CAMHB) to well 1.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down. Continue this 2-fold serial dilution across the plate from well 2 to well 10. Discard the final 50 µL from well 10. This creates a gradient of drug concentrations.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in step 2.3.5) to wells 1 through 11. This brings the final volume in each well to 100 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL. Do not add bacteria to well 12 (sterility control).

  • Controls:

    • Growth Control (Positive): Well 11 (CAMHB + bacteria, no drug).

    • Sterility Control (Negative): Well 12 (CAMHB only, no drug, no bacteria).

    • Solvent Control: Run a separate row on the plate with the highest concentration of DMSO used in the test (e.g., 1%) in CAMHB with bacteria to ensure it does not inhibit growth.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting Results

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.

  • Check Controls: Before reading the test wells, verify the controls. The sterility control (well 12) should show no growth. The growth control (well 11) should show distinct turbidity.

  • Determine MIC: Look for the first well in the dilution series (from lowest to highest concentration) that shows no visible growth (i.e., is as clear as the sterility control). This concentration is the MIC value. A small, pinpoint button of cells at the bottom of the U-shaped well may be present but should be disregarded if the supernatant is clear.

Data Presentation and Quality Control

MIC data should be presented clearly for comparison. Quality control is essential to ensure the validity of the results. The MICs for the reference QC strains must fall within the acceptable ranges published by CLSI (document M100).[6][7]

Table 1: Example MIC Data for Salicylanilide Compounds
CompoundS. aureus ATCC 29213E. faecalis ATCC 29212E. coli ATCC 25922P. aeruginosa ATCC 27853
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Salicylanilide A12>64>64
Salicylanilide B0.5132>64
Niclosamide0.250.5>64>64
Ciprofloxacin (Control)0.2510.0150.5
CLSI QC Range (Ciprofloxacin)0.12 - 0.50.25 - 20.004 - 0.0160.25 - 1

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase (96-Well Plate) cluster_readout Incubation & Readout p1 Prepare Salicylanilide Stock (e.g., 1280 µg/mL in DMSO) a2 Add 100 µL Drug to Well 1, Serially Dilute to Well 10 p1->a2 p2 Culture Bacteria (18-24h on Agar) p3 Prepare 0.5 McFarland Inoculum Suspension p2->p3 p4 Dilute Inoculum 1:150 in CAMHB p3->p4 a3 Add 50 µL Diluted Inoculum (Wells 1-11) p4->a3 a1 Add 50 µL CAMHB (Wells 2-12) a1->a2 a2->a3 r1 Incubate at 35°C (16-20 hours) r2 Visually Inspect Plate & Check Controls r1->r2 r3 Determine MIC: Lowest Concentration with No Visible Growth r2->r3

Caption: Standard workflow for salicylanilide MIC determination.

Troubleshooting and Advanced Considerations

  • Compound Precipitation: If the salicylanilide precipitates upon dilution into the aqueous CAMHB, this can lead to inaccurate results. It may be necessary to lower the starting stock concentration and adjust the dilution scheme accordingly, while still ensuring the final DMSO concentration remains ≤1%.

  • Testing Against Gram-Negative Bacteria: As noted, intrinsic resistance is high.[11] For drug discovery programs, it is often more informative to perform synergy testing. This can be done using a checkerboard dilution format to combine the salicylanilide with a membrane-permeabilizing agent (e.g., colistin) or an efflux pump inhibitor to determine if this restores activity.[1][3]

  • Minimum Bactericidal Concentration (MBC): To determine if a compound is bactericidal or bacteriostatic, an MBC assay can be performed. After the MIC is read, a small aliquot (10 µL) from each clear well is plated onto drug-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[11]

  • Alternative Readouts: While visual inspection is the standard, colorimetric indicators like resazurin can be used to assess viability. However, it is crucial to run controls to ensure the salicylanilide compound does not chemically interact with the indicator dye, which could produce a false positive or negative result.

References

  • Copp, J. N., et al. (2020). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio, 11(5), e02133-20. [Link]

  • Taylor & Francis Online. (n.d.). Salicylanilide – Knowledge and References. [Link]

  • Copp, J. N., et al. (2020). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. American Society for Microbiology. [Link]

  • Gotoh, N., et al. (2001). Substituted salicylanilides as inhibitors of two-component regulatory systems in bacteria. Journal of Antibiotics, 54(1), 51-57. [Link]

  • Copp, J. N., et al. (2020). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. PubMed. [Link]

  • Imramovský, A., et al. (2018). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules, 23(10), 2533. [Link]

  • Zadrazilova, I., et al. (2015). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules, 20(8), 14835-14850. [Link]

  • ResearchGate. (2019). In Vitro Testing of Salicylanilide Derivatives Against Some Fungal and Bacterial Strains. [Link]

  • GARDP Revive. (2023). Susceptibility testing in antibacterial drug R&D. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Leibniz Institute DSMZ. (n.d.). Quality Control Strains. [Link]

  • Otevrel, J., & Kappe, C. O. (2021). Salicylanilides and Their Anticancer Properties. Molecules, 26(11), 3247. [Link]

  • ResearchGate. (2020). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Kos, J., et al. (2016). Salicylanilide diethyl phosphates: synthesis, antimicrobial activity and cytotoxicity. Medicinal Chemistry Research, 25(5), 945-956. [Link]

  • ResearchGate. (2019). What's New from the CLSI Subcommittee on Antimicrobial Susceptibility Testing M100, 29th Edition. [Link]

  • Pauk, K., et al. (2017). Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 25(6), 1858-1866. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • bioRxiv. (2020). Mechanistic understanding enables the rational design of salicylanilide combination therapies for Gram-negative infections. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. [Link]

  • Dep. of Vet. Med., Freie Univ. Berlin. (2021). Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. Antibiotics, 10(9), 1051. [Link]

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Application Note: Strategic Solvent Selection for the NMR Analysis of N-(2-Chlorophenyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solvent in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] The selection of an appropriate deuterated solvent is arguably the most critical preparatory step, as it directly influences spectral quality, resolution, and the interpretability of the resulting data.[2] An ideal NMR solvent must not only dissolve the analyte but also be chemically inert and possess properties that minimize interference with the analyte's signals.[3]

Deuterated solvents, in which hydrogen atoms (¹H) are replaced by their isotope deuterium (²H), are fundamental to ¹H NMR. This isotopic substitution prevents the solvent's own proton signals from overwhelming those of the analyte.[2][4] Furthermore, the deuterium signal provides a stable frequency lock for the spectrometer, ensuring the magnetic field's stability throughout the experiment.[1][2]

This guide provides a detailed protocol for selecting the optimal solvent for the analysis of N-(2-Chlorophenyl)-2-hydroxybenzamide, a molecule possessing diverse functional groups that present unique challenges and opportunities in NMR analysis. We will explore how solvent properties can be leveraged to either reveal or obscure key structural information, particularly concerning the labile amide (-NH) and hydroxyl (-OH) protons.

Physicochemical Profile of N-(2-Chlorophenyl)-2-hydroxybenzamide

A thorough understanding of the analyte's structure is paramount to making an informed solvent choice. N-(2-Chlorophenyl)-2-hydroxybenzamide (Molecular Formula: C₁₃H₁₀ClNO₂) is a complex molecule with distinct regions of varying polarity.[5]

  • Structure: It consists of a salicylamide scaffold N-substituted with a 2-chlorophenyl ring.

  • Key Functional Groups:

    • Phenolic Hydroxyl (-OH): A hydrogen bond donor and acceptor.

    • Amide (-CONH-): Contains a hydrogen bond donor (N-H) and an acceptor (C=O).

    • Aromatic Rings: Two phenyl rings provide non-polar character.

    • Chloro-substituent: An electron-withdrawing group.

  • Hydrogen Bonding Potential: The molecule has two hydrogen bond donor sites (-OH and -NH) and two primary acceptor sites (the oxygen atoms of C=O and -OH).[5] This capacity for intra- and intermolecular hydrogen bonding is a dominant factor in its interaction with solvents. The XLogP3 value of 3.9 suggests a significant degree of lipophilicity, yet the polar functional groups allow for solubility in more polar solvents.[5]

The presence of exchangeable protons (-OH and -NH) means their observability and chemical shifts will be highly sensitive to the solvent environment.[4]

Comparative Analysis of Recommended Deuterated Solvents

The choice of solvent must be a compromise between solubility, potential for spectral interference, and the specific analytical goal.[6] Below is a comparative analysis of suitable solvents for N-(2-Chlorophenyl)-2-hydroxybenzamide.

Solvent Formula Polarity ¹H Residual Peak (ppm) ¹³C Residual Peak (ppm) Boiling Point (°C) Key Characteristics & Considerations
Chloroform-d CDCl₃Non-polar~7.26 (singlet)~77.16 (triplet)61.2Pros: Good for general organic compounds, low boiling point for easy sample recovery.[7] Cons: The residual peak at 7.26 ppm can overlap with aromatic proton signals.[2][4] Exchangeable -OH and -NH protons may appear as broad signals or be unobservable due to rapid exchange, especially in the presence of acidic impurities.
DMSO-d₆ (CD₃)₂SOPolar Aprotic~2.50 (quintet)~39.52 (septet)189Pros: Excellent for dissolving polar compounds and those with strong H-bonding capacity.[4][8] Slows proton exchange, allowing for sharp, observable signals for both -OH and -NH protons.[9][10] Residual peak is in an uncongested region. Cons: High boiling point makes sample recovery difficult.[7] Highly hygroscopic; water peak (~3.33 ppm) is common.
Acetone-d₆ (CD₃)₂COPolar Aprotic~2.05 (quintet)~29.84, 206.2656Pros: Good dissolving power for a range of polarities. Lower boiling point than DMSO-d₆. Residual peak is in the aliphatic region, avoiding aromatic overlap. Cons: Can be reactive with certain functional groups. Water peak is often present.
Methanol-d₄ CD₃ODPolar Protic~3.31 (quintet), ~4.87 (broad, OH)~49.0 (septet)65Pros: Excellent for polar compounds.[4] Cons: As a protic solvent, it will cause rapid exchange with the analyte's -OH and -NH protons, leading to their signals disappearing from the spectrum. This can be used as a confirmatory test (by comparing with a spectrum in an aprotic solvent) but prevents the study of their coupling or true chemical shift.

Experimental Protocols

This section outlines a systematic, self-validating workflow for determining the optimal NMR solvent and preparing the sample.

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting the appropriate solvent.

Solvent_Selection_Workflow cluster_sol_test Solubility Screening cluster_selection Solvent Choice based on Goal start Start: Assess Analytical Goal goal_routine Routine Characterization (Aromatic/Aliphatic Protons) start->goal_routine goal_labile Detailed Structural Study (Observe -OH & -NH Protons) start->goal_labile solubility_test Step 1: Microscale Solubility Test (2-3 mg analyte in ~0.1 mL solvent) is_soluble Is Analyte Soluble? solubility_test->is_soluble try_another Try a More Polar Solvent (e.g., Acetone-d₆, DMSO-d₆) is_soluble->try_another No prepare_sample Step 2: Prepare NMR Sample (5-10 mg in 0.6-0.7 mL) is_soluble->prepare_sample Yes goal_routine->solubility_test select_cdcl3 Select CDCl₃ or Acetone-d₆ goal_labile->solubility_test select_dmso Select DMSO-d₆ try_another->is_soluble acquire_nmr Step 3: Acquire NMR Spectrum prepare_sample->acquire_nmr end End: Analyze Spectrum acquire_nmr->end

Caption: Workflow for selecting an NMR solvent for N-(2-Chlorophenyl)-2-hydroxybenzamide.

Protocol 1: Microscale Solubility Testing

Causality: Performing small-scale tests first conserves valuable sample material and expensive deuterated solvents.[2]

  • Place approximately 1-2 mg of N-(2-Chlorophenyl)-2-hydroxybenzamide into a small, clean vial.

  • Add ~0.1 mL of the first test solvent (e.g., CDCl₃).

  • Gently agitate the vial or vortex for 10-20 seconds.

  • Visually inspect for complete dissolution. A clear solution indicates adequate solubility.

  • If the sample does not dissolve, proceed to the next solvent of increasing polarity (e.g., Acetone-d₆, then DMSO-d₆).

  • Record the solubility results for each solvent to guide the final selection.

Protocol 2: NMR Sample Preparation and Analysis

Trustworthiness: A well-prepared sample is the foundation of a reliable, reproducible spectrum. Using a consistent concentration allows for better comparison between different experiments.

  • Accurately weigh 5-10 mg of N-(2-Chlorophenyl)-2-hydroxybenzamide and transfer it to a clean, dry NMR tube.[7]

  • Using a calibrated pipette, add 0.6 to 0.7 mL of the chosen high-purity deuterated solvent (≥99.9% D).[11]

  • Cap the NMR tube securely and invert several times to ensure the sample is fully dissolved and the solution is homogeneous. A brief, gentle vortex can be used if necessary.

  • Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. Record the temperature, as the chemical shift of water and other exchangeable protons can be temperature-dependent.[12]

Expected Spectral Observations and Interpretation

The choice of solvent will have a profound and predictable effect on the chemical shifts of the -NH and -OH protons, a phenomenon rooted in the nature of hydrogen bonding interactions.

  • In CDCl₃: Expect the aromatic protons to appear in the ~6.8-8.0 ppm range. The amide N-H and phenolic O-H protons, if visible, will likely be broad singlets. Their chemical shifts can be highly variable depending on concentration and the presence of trace water or acid, due to competing intra- and intermolecular hydrogen bonding.

  • In DMSO-d₆: This solvent acts as a strong hydrogen bond acceptor, breaking the intramolecular hydrogen bonds within the analyte and forming strong intermolecular H-bonds with the analyte's -OH and -NH protons. This leads to significant deshielding.

    • The amide N-H proton is expected to shift downfield by 1-2 ppm compared to its position in CDCl₃, appearing as a sharp signal, often above 9.0 ppm.[9][10]

    • The phenolic O-H proton will also appear as a sharp, well-defined signal at a very downfield position, potentially >10 ppm, clearly separated from other signals.[13]

    • The clear observation of these protons in DMSO-d₆ provides definitive evidence of their presence and allows for the potential observation of through-bond coupling, yielding richer structural information.

Conclusion

The selection of a deuterated solvent for the NMR analysis of N-(2-Chlorophenyl)-2-hydroxybenzamide is not a trivial choice but a strategic decision that dictates the quality and depth of the obtainable structural information. For routine characterization focusing on the carbon skeleton and non-labile protons, Chloroform-d or Acetone-d₆ are suitable choices, provided the analyte is soluble. However, to perform a comprehensive structural elucidation that includes the unambiguous assignment of the amide and hydroxyl protons, DMSO-d₆ is the superior solvent. Its ability to slow proton exchange and reveal sharp signals for these labile protons provides invaluable data that is often inaccessible in other common NMR solvents. By following the systematic protocols outlined in this guide, researchers can confidently select the optimal solvent to achieve their analytical objectives, ensuring the acquisition of high-quality, reproducible NMR spectra.

References

  • Avance Beginners Guide - Solvent Selection. Bruker. [Link]

  • NMR Solvents. Isotope Science / Alfa Chemistry. [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. [Link]

  • NMR solvent selection - that also allows sample recovery. BioChromato. [Link]

  • Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]

  • Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry. [Link]

  • Solvents in NMR spectroscopy. eGPAT. [Link]

  • Solvent effects in N.M.R. spectra of amide solutions. Semantic Scholar. [Link]

  • 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. PubMed. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

  • 1H chemical shifts of amides in DMSO solvent. OUCI. [Link]

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Application Note: Strategies for the Topical Formulation of N-(2-Chlorophenyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-Chlorophenyl)-2-hydroxybenzamide is a salicylanilide derivative, a class of compounds known for a wide range of biological activities, including antimicrobial and potential anticancer effects.[1] Recent interest has focused on repurposing these molecules for various therapeutic applications, including topical treatments for inflammatory skin conditions. Salicylanilides have been shown to modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB, STAT3, and mTOR pathways.[2] The primary challenge in developing a topical formulation for N-(2-Chlorophenyl)-2-hydroxybenzamide lies in its physicochemical properties, particularly its poor aqueous solubility, which can limit skin permeation and bioavailability.[3][4]

This guide provides a comprehensive framework for researchers and formulation scientists to develop and characterize stable and effective topical delivery systems for N-(2-Chlorophenyl)-2-hydroxybenzamide. We will explore pre-formulation strategies, detailed protocols for cream and hydrogel formulations, and robust methods for quality control and in vitro performance testing.

Section 1: Pre-formulation Assessment

A thorough pre-formulation assessment is the foundation for rational drug development.[4] This phase aims to characterize the physicochemical properties of the Active Pharmaceutical Ingredient (API) to guide formulation and excipient selection.

Physicochemical Characterization

Understanding the API's properties is critical. N-(2-Chlorophenyl)-2-hydroxybenzamide is a lipophilic molecule, which suggests good potential for skin penetration but poor solubility in aqueous vehicles.[4]

Table 1: Physicochemical Properties of N-(2-Chlorophenyl)-2-hydroxybenzamide

PropertyValueSource
Chemical Name N-(2-chlorophenyl)-2-hydroxybenzamide[5]
CAS Number 1697-18-3[5]
Molecular Formula C₁₃H₁₀ClNO₂[5]
Molecular Weight 247.67 g/mol [5]
LogP (Predicted) 3.9[5]
Water Solubility Very Poorly SolubleImplied by high LogP
pKa (Predicted) 8.27 (Phenolic OH)[6]
Appearance White to off-white solidGeneral observation

Scientist's Note: The high LogP value indicates lipophilicity, which is favorable for crossing the stratum corneum but necessitates a formulation strategy that can solubilize the API.[3] The acidic pKa of the phenolic hydroxyl group means the API's charge and solubility will be pH-dependent.

Solubility Screening

The solubility of the API must be determined in a range of pharmaceutically acceptable solvents to identify suitable vehicles and potential solubilizers.[7]

Protocol: Equilibrium Solubility Measurement

  • Add an excess amount of N-(2-Chlorophenyl)-2-hydroxybenzamide to 2 mL of each selected solvent in a sealed glass vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 32°C) for 48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute with a suitable mobile phase.

  • Quantify the dissolved API concentration using a validated HPLC-UV method.

Table 2: Example Solubility Screening Solvents

Solvent / Co-SolventClassRationale
Propylene GlycolHumectant, SolubilizerCommon solvent in topical formulations.[8]
EthanolSolvent, Penetration EnhancerEnhances solubility and skin penetration.[8]
PEG 400SolubilizerEffective for poorly soluble APIs.[3]
Isopropyl MyristateEmollient, Oil PhaseA common lipid vehicle for creams.[9]
Caprylic/Capric TriglycerideEmollient, Oil PhaseNon-greasy oil component.
Polysorbate 80Surfactant, SolubilizerHelps solubilize API and emulsify phases.[3]
Pre-formulation Workflow

A systematic approach ensures all critical parameters are evaluated before committing to a full formulation development program.

G cluster_0 Phase 1: API Characterization cluster_1 Phase 2: Excipient Selection cluster_2 Phase 3: Decision cluster_3 Phase 4: Formulation Development API Source API N-(2-Chlorophenyl)-2-hydroxybenzamide PhysChem Physicochemical Testing (MW, LogP, pKa) API->PhysChem Solubility Solubility Screening (Pharmaceutical Solvents) API->Solubility Excipient Select Excipients (Solvents, Emollients, Gellants) Solubility->Excipient Compatibility API-Excipient Compatibility Study Excipient->Compatibility Decision Select Lead Formulation Strategy (Cream, Gel, etc.) Compatibility->Decision Dev Proceed to Formulation Development Protocols Decision->Dev

Caption: Workflow for pre-formulation assessment.

Section 2: Formulation Development Strategy

Based on the pre-formulation data, two common topical dosage forms are proposed: an oil-in-water (O/W) cream and a hydro-alcoholic gel.

  • O/W Cream: Ideal for delivering lipophilic drugs. The internal oil phase acts as a reservoir for the API, while the external aqueous phase provides good cosmetic feel and spreadability.[10]

  • Hydrogel: A simpler system that can provide a cooling sensation. Requires effective co-solvents to incorporate the lipophilic API.[11]

Role of Key Excipients
  • Solvents/Co-solvents (e.g., Propylene Glycol, PEG 400): Crucial for dissolving the API within the formulation to ensure content uniformity and thermodynamic drive for skin penetration.[3][8]

  • Oil Phase (e.g., Caprylic/Capric Triglyceride, Cetyl Alcohol): In creams, this phase solubilizes the API and provides emolliency.[10]

  • Emulsifiers (e.g., Cetearyl Alcohol, Polysorbate 80): Essential for stabilizing the oil and water phases in a cream to prevent separation.[8]

  • Gelling Agents (e.g., Carbomer): Provide the necessary viscosity and structure for both gels and creams.[11][12]

  • Preservatives (e.g., Phenoxyethanol): Required in all water-containing formulations to prevent microbial growth.[9]

Section 3: Formulation Protocols

The following protocols describe the preparation of 100g batches of a 1% (w/w) N-(2-Chlorophenyl)-2-hydroxybenzamide formulation.

Protocol 1: 1% (w/w) Oil-in-Water (O/W) Cream

Table 3: Composition of 1% O/W Cream

PhaseIngredientFunction% (w/w)
Oil Phase N-(2-Chlorophenyl)-2-hydroxybenzamideAPI1.0
Caprylic/Capric TriglycerideEmollient/Vehicle10.0
Cetyl AlcoholThickener/Emulsifier5.0
Stearic AcidThickener/Emulsifier3.0
Aqueous Phase Purified WaterVehicle73.5
Propylene GlycolCo-solvent/Humectant5.0
GlycerinHumectant2.0
Polysorbate 80Emulsifier0.5
Preservative PhenoxyethanolPreservative1.0

Manufacturing Protocol:

  • Aqueous Phase Preparation: In a primary vessel, combine Purified Water, Propylene Glycol, and Glycerin. Begin heating to 70-75°C with gentle mixing.

  • Oil Phase Preparation: In a separate vessel, combine Caprylic/Capric Triglyceride, Cetyl Alcohol, and Stearic Acid. Heat to 70-75°C with mixing until all components are melted and uniform.

  • API Solubilization: Once the oil phase is uniform, add the N-(2-Chlorophenyl)-2-hydroxybenzamide and mix until completely dissolved.

  • Emulsification: Slowly add the hot Oil Phase to the hot Aqueous Phase under continuous high-shear homogenization. Mix for 10-15 minutes to form a uniform, white emulsion.

  • Cool Down: Remove from heat and continue mixing with a lower-shear anchor stirrer.

  • Final Additions: When the emulsion has cooled to below 40°C, add the Polysorbate 80 and Phenoxyethanol. Mix until uniform.

  • Homogenization & QC: Homogenize the final cream briefly to ensure droplet size uniformity. Collect samples for quality control testing.

Protocol 2: 1% (w/w) Hydrogel

Table 4: Composition of 1% Hydrogel

PhaseIngredientFunction% (w/w)
Solvent Phase N-(2-Chlorophenyl)-2-hydroxybenzamideAPI1.0
Ethanol (95%)Solvent/Penetration Enhancer20.0
Propylene GlycolCo-solvent/Humectant15.0
Aqueous Phase Purified WaterVehicle61.5
Carbopol® 980 NFGelling Agent1.0
Neutralizer Triethanolamine (10% solution)Neutralizerq.s. to pH 6.0
Preservative PhenoxyethanolPreservative1.0

Manufacturing Protocol:

  • Gellant Dispersion: In the main vessel, slowly disperse the Carbopol® 980 NF into the Purified Water with rapid mixing to avoid clumping. Mix until fully hydrated.

  • API Solubilization: In a separate vessel, dissolve the N-(2-Chlorophenyl)-2-hydroxybenzamide and Phenoxyethanol in the Ethanol and Propylene Glycol. Mix until a clear solution is formed.

  • Phase Combination: Slowly add the API-containing solvent phase to the hydrated Carbopol dispersion with continuous mixing.

  • Neutralization: While monitoring pH, slowly add the Triethanolamine solution dropwise to the mixture. Continue adding until the gel thickens and a target pH of 5.5-6.5 is achieved.

  • Final Mixing & QC: Mix gently to ensure uniformity and avoid excessive air entrapment. Collect samples for quality control testing.

Section 4: Characterization and Quality Control

Characterization ensures the formulation is safe, stable, and performs as intended.

Table 5: Quality Control Specifications

TestSpecificationMethod
Appearance White, homogenous cream / Clear, translucent gelVisual Inspection
pH 5.5 - 6.5pH Meter
Viscosity Report value (e.g., 20,000-50,000 cP for cream)Brookfield Viscometer
Assay 90.0% - 110.0% of label claimHPLC-UV
Content Uniformity RSD ≤ 6.0%HPLC-UV
In Vitro Release Testing (IVRT)

IVRT is a critical performance test that measures the rate of drug release from a semi-solid formulation.[13][14] It is widely used for quality control and to support bioequivalence assessments.[15] The Franz diffusion cell is the standard apparatus for this test.[14][16]

Protocol: IVRT using Franz Diffusion Cells

  • Apparatus Setup: Assemble vertical diffusion cells (e.g., Franz cells) with a suitable synthetic membrane (e.g., polysulfone) placed between the donor and receptor chambers.[15]

  • Receptor Medium: Fill the receptor chamber with a medium that ensures sink conditions (API solubility >10x the expected concentration). A common choice is a phosphate buffer (pH 7.4) with a solubilizing agent like Polysorbate 80 or alcohol. De-gas the medium before use.

  • Temperature Control: Maintain the receptor chamber temperature at 32°C ± 1°C to simulate skin surface temperature.[17]

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the formulation evenly onto the membrane surface in the donor chamber.[15]

  • Sampling: At predefined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor chamber for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.[15]

  • Analysis: Quantify the API concentration in the samples using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of API released per unit area (µg/cm²) against the square root of time. The slope of the linear portion of this plot represents the release rate.

G cluster_0 Setup cluster_1 Execution cluster_2 Analysis Setup Assemble Franz Cell (32°C, Stirring) Membrane Mount Synthetic Membrane Setup->Membrane Receptor Fill Receptor with Degassed Medium Membrane->Receptor Dose Apply Formulation to Membrane Sample Collect Samples at Time Points (t=0,1,2,4,6h) Dose->Sample Analyze Quantify API via HPLC Sample->Analyze Plot Plot Cumulative Release vs. Sqrt(Time) Calculate Calculate Release Rate (Slope) Plot->Calculate G Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB API N-(2-Chlorophenyl) -2-hydroxybenzamide API->IKK Inhibits P_IkB P-IκB IkB_NFkB->P_IkB NFkB Active NF-κB IkB_NFkB->NFkB releases Ub_Deg Ubiquitination & Degradation P_IkB->Ub_Deg Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Cytokines, Chemokines) Nucleus->Transcription promotes

Caption: Putative inhibition of the NF-κB signaling pathway.

Section 6: Stability Studies

Stability testing is essential to determine the shelf-life of the product under various environmental conditions. [18]Protocols should follow the International Council for Harmonisation (ICH) guidelines. [19][20][21] Protocol: Accelerated Stability Study

  • Batch Selection: Use at least three primary batches of the final formulation for the study. [22]2. Packaging: Store samples in the proposed final container closure system.

  • Storage Conditions: Place samples in stability chambers under accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH).

  • Testing Schedule: Pull samples at initial (T=0), 1, 2, 3, and 6-month time points.

  • Analysis: At each time point, perform the full suite of quality control tests as outlined in Table 5.

Table 6: ICH Accelerated Stability Conditions

ParameterConditionDuration
Temperature 40°C ± 2°C6 Months
Relative Humidity 75% RH ± 5% RH6 Months

Scientist's Note: Any significant change (e.g., >5% change in assay, phase separation, significant pH drift) under accelerated conditions would necessitate further investigation and potentially long-term stability studies at 25°C/60%RH and 30°C/65%RH. [22]

Conclusion

The successful formulation of N-(2-Chlorophenyl)-2-hydroxybenzamide for topical application is a multifactorial process that hinges on a comprehensive understanding of the API's physicochemical properties. By employing a systematic pre-formulation analysis, rational selection of excipients, and robust manufacturing processes, it is feasible to develop stable and effective cream or gel formulations. Rigorous quality control, performance testing via IVRT, and thorough stability studies are critical to ensure the final product is safe, effective, and meets all regulatory standards. The protocols and strategies outlined in this guide provide a solid foundation for researchers to advance the development of this promising compound for dermatological applications.

References

  • ICH. (2003). ICH Q1A(R2) Stability Testing of new drugs and products. European Medicines Agency. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Adler, B. K., & Laimer, M. (2003). Involvement of NF-κB signalling in skin physiology and disease. Cellular Signalling, 15(1), 1-7. [Link]

  • Krajcovicova, S., et al. (2021). Salicylanilides and Their Anticancer Properties. Molecules, 26(11), 3193. [Link]

  • ICH. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Shen, Y., et al. (2023). Skin manifestations of inborn errors of NF-κB. Frontiers in Immunology, 14. [Link]

  • ICH. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • YouTube. (2024). Q1A (R2) A deep dive in Stability Studies. [Link]

  • PharmaCompass. (n.d.). Topical Excipients as Pharmaceutical Excipients. [Link]

  • Liu, T., et al. (2022). NF-kB perturbation reveals unique immunomodulatory functions in Prx1+ fibroblasts that promote development of atopic dermatitis. bioRxiv. [Link]

  • Grantome. (n.d.). NF kappa B Activity in Skin Inflammation and Carcinogenesis. [Link]

  • Shen, Y., et al. (2023). Skin manifestations of inborn errors of NF-κB. Frontiers in Immunology, 14. [Link]

  • Univar Solutions. (n.d.). Topical Medication Excipients & Ingredients. [Link]

  • Rodrigues, F., et al. (2021). Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool. Pharmaceutics, 13(11), 1762. [Link]

  • Sharma, D. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Wikipedia. (n.d.). Topical cream formulation. [Link]

  • Tioga Research. (n.d.). Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide. [Link]

  • Dolezal, M., et al. (2012). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules, 17(12), 14946-14964. [Link]

  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10. [Link]

  • Mezo, G., et al. (2021). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega, 6(37), 24194-24209. [Link]

  • Mezo, G., et al. (2021). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega, 6(37), 24194-24209. [Link]

  • ResearchGate. (n.d.). Formulating Poorly Water Soluble Drugs. [Link]

  • PermeGear. (n.d.). DEVELOPING AN IN VITRO RELEASE TESTING (IVRT) METHOD FOR THE VALIDATION OF SEMI-SOLID TOPICAL FORMULATIONS. [Link]

  • Teledyne Hanson Research. (n.d.). In Vitro Release Testing (IVRT). [Link]

  • DPT Laboratories. (n.d.). Development And Validation Of In Vitro Release Testing For Semisolid Formulations. [Link]

  • Center for Research on Complex Generics. (n.d.). in vitro release test (ivrt) fundamentals: scientific and practical considerations. [Link]

  • FDA. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. [Link]

  • Cheméo. (n.d.). Chemical Properties of Salicylamide (CAS 65-45-2). [Link]

  • Matrix Fine Chemicals. (n.d.). 2-HYDROXYBENZAMIDE | CAS 65-45-2. [Link]

  • Dai, Y., et al. (2015). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 20(9), 17139-17150. [Link]

  • Global Substance Registration System. (n.d.). N-(4-CHLOROPHENYL)-2-HYDROXYBENZAMIDE. [Link]

  • ResearchGate. (n.d.). ORGANIC SOLVENTS IN THE PHARMACEUTICAL INDUSTRY. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Chlorophenyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Chlorophenyl)-2-hydroxybenzamide. It provides in-depth troubleshooting advice and answers to frequently asked questions to help optimize reaction yields and purity.

Introduction

N-(2-Chlorophenyl)-2-hydroxybenzamide, also known as 2'-Chlorosalicylanilide, is a salicylamide derivative with documented antimicrobial properties.[1] Its synthesis is a critical step in the development of various pharmaceutical compounds. The most common synthetic route involves the amidation of a salicylic acid derivative with 2-chloroaniline. While seemingly straightforward, this reaction can present several challenges that impact the final yield and purity of the product. This guide will address these common issues and provide scientifically grounded solutions.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of N-(2-Chlorophenyl)-2-hydroxybenzamide. What are the potential causes and how can I rectify this?

Answer: Low product yield is a frequent challenge and can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

Potential Cause Scientific Rationale & Troubleshooting Steps
Inefficient Activation of Salicylic Acid The carboxylic acid group of salicylic acid is not sufficiently electrophilic to react directly with the weakly nucleophilic 2-chloroaniline. It requires activation. A common method is the conversion to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] Troubleshooting: Ensure your chlorinating agent is fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis back to salicylic acid. The use of a slight excess (1.1-1.2 equivalents) of the chlorinating agent can drive the reaction to completion.
Incomplete Amide Bond Formation The nucleophilicity of the amine and the reactivity of the activated salicylic acid derivative are crucial. The reaction is often facilitated by a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to neutralize the HCl generated during the reaction.[2][3] Troubleshooting: The reaction may require heating (reflux) to proceed at a reasonable rate.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TDC) to determine the optimal reaction time. Ensure the 2-chloroaniline is of high purity, as impurities can interfere with the reaction.
Side Reactions Several side reactions can compete with the desired amide formation, reducing the yield. One possibility is the formation of a Schiff base if the reaction conditions are not carefully controlled.[4] Another is the potential for reactions involving the phenolic hydroxyl group. Troubleshooting: Control the reaction temperature and stoichiometry carefully. Using a slight excess of the amine can help to ensure the complete consumption of the more expensive salicylic acid derivative.[4]
Product Loss During Work-up and Purification The product can be lost during aqueous work-up if the pH is not controlled, or during recrystallization if an inappropriate solvent is used.[5] Troubleshooting: After the reaction, neutralize the mixture carefully with a weak base like sodium bicarbonate solution.[2][3] For recrystallization, select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature.[5]
Issue 2: Presence of Impurities in the Final Product

Question: My final product shows significant impurities upon analysis (e.g., by NMR or LC-MS). What are the likely impurities and how can I improve the purification process?

Answer: Impurities can arise from unreacted starting materials, side products, or degradation during the reaction or work-up.

Common Impurities & Purification Strategies:

  • Unreacted Salicylic Acid: This is a common impurity if the initial activation step is incomplete.

    • Purification: Most of the unreacted salicylic acid can be removed by washing the organic extract with a mild aqueous base, such as a sodium bicarbonate solution. The acidic salicylic acid will be deprotonated and move into the aqueous layer, while the amide product remains in the organic phase.

  • Unreacted 2-Chloroaniline: If an excess of the amine is used, it may remain in the final product.

    • Purification: A wash with a dilute acid solution (e.g., 1M HCl) can protonate the basic amine, allowing it to be extracted into the aqueous phase. However, be cautious as strongly acidic conditions could potentially hydrolyze the desired amide product.

  • Diacylated Product: It is possible for the phenolic hydroxyl group of salicylic acid to react with the activated salicylic acid, leading to an ester byproduct.

    • Purification: Careful column chromatography can be effective in separating the desired product from more polar or less polar byproducts.

  • Schiff Base Formation: As mentioned, a Schiff base can form as a side product.[4]

    • Purification: Acidifying the reaction mixture during work-up can help to hydrolyze any Schiff base that has formed, converting it back to the starting amine and an aldehyde, which may be easier to separate.[4]

Experimental Protocol: A Typical Synthesis

The following is a representative procedure for the synthesis of N-(2-Chlorophenyl)-2-hydroxybenzamide.

  • Activation of Salicylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylic acid in a dry, aprotic solvent such as chloroform (CHCl₃) or toluene.[2][3] Add thionyl chloride (SOCl₂) dropwise at room temperature.

  • Amide Formation: In a separate flask, dissolve 2-chloroaniline and a non-nucleophilic base like triethylamine (Et₃N) in the same dry solvent.[2][3] Slowly add the solution of the activated salicylic acid to the amine solution.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.[2][3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate.[2][3] Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the role of triethylamine in the reaction?

A1: Triethylamine acts as a non-nucleophilic base. Its primary role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during both the formation of the acyl chloride from salicylic acid and thionyl chloride, and the subsequent reaction of the acyl chloride with 2-chloroaniline. By scavenging the HCl, it prevents the protonation of the 2-chloroaniline, which would render it non-nucleophilic and stop the reaction.

Q2: Can I use a different solvent for this reaction?

A2: Yes, other dry, aprotic solvents can be used. The key is that the solvent should not react with any of the reagents, particularly the thionyl chloride and the resulting acyl chloride. Suitable alternatives include dichloromethane (DCM), tetrahydrofuran (THF), or toluene. The choice of solvent can influence reaction rates and solubility of the reactants and product.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting point range and depress the melting point.[6]

  • Spectroscopy:

    • ¹H and ¹³C NMR: These techniques will confirm the chemical structure of the molecule by showing the expected signals for the aromatic protons and carbons, as well as the amide and hydroxyl protons.

    • FT-IR: Infrared spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl group, the N-H stretch of the amide, and the C=O stretch of the amide carbonyl.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[7]

  • Chromatography (TLC, LC-MS, GC-MS): These techniques are excellent for assessing the purity of the sample by separating the product from any starting materials or byproducts.[8]

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions are crucial for this synthesis.

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Chloroform is a suspected carcinogen and should also be handled in a fume hood.

  • 2-Chloroaniline is toxic and can be absorbed through the skin. Handle with appropriate gloves.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of N-(2-Chlorophenyl)-2-hydroxybenzamide.

Synthesis_Pathway Salicylic_Acid Salicylic Acid Acyl_Chloride Salicyloyl Chloride (Intermediate) Salicylic_Acid->Acyl_Chloride + SOCl₂ - SO₂ - HCl SOCl2 Thionyl Chloride (SOCl₂) Two_Chloroaniline 2-Chloroaniline Product N-(2-Chlorophenyl)-2- hydroxybenzamide Two_Chloroaniline->Product Et3N Triethylamine (Et₃N) HCl HCl (byproduct) Et3N->HCl Neutralizes Acyl_Chloride->Product + 2-Chloroaniline

Caption: Synthetic pathway for N-(2-Chlorophenyl)-2-hydroxybenzamide.

References

  • ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis. Retrieved February 13, 2026, from [Link]

  • Raza, A. R., et al. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing salicylamide compounds.
  • Raza, A. R., et al. (2011). N-(3-Chlorophenyl)-2-hydroxybenzamide. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • ChemSynthesis. (n.d.). N-(4-chlorophenyl)-2-hydroxybenzamide. Retrieved February 13, 2026, from [Link]

  • Fahmy, H. H. (2001). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. Ovid. Retrieved February 13, 2026, from [Link]

  • Reddit. (2024). Analytical technique to determine the major product of a reaction. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Method of preparing salicylamides.
  • Slideshare. (n.d.). Iodination Of Salicylamide Lab Report. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.
  • ResearchGate. (n.d.). N-(4-Chlorophenyl)-2-hydroxybenzamide. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing n-[2-(p-hydroxyphenyl)- ethyl]-p-chlorobenzamide.
  • Patsnap. (n.d.). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Retrieved February 13, 2026, from [Link]

  • PubMed. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of hydroxybenzaldehydes.

Sources

Technical Support Center: Resolving Emulsion Formation During Extraction of Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the persistent issue of emulsion formation during the liquid-liquid extraction of benzamide derivatives. Our focus is on providing not just procedural steps, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions to resolve and, more importantly, prevent these challenging separation issues.

Troubleshooting Guide: Step-by-Step Solutions for Emulsion Resolution

This section is designed to provide immediate, actionable solutions when you encounter an emulsion in your workflow. The questions address common scenarios, guiding you from the simplest and least invasive techniques to more robust methods.

Q1: I've just completed an aqueous wash of my organic layer containing a benzamide product, and a thick, milky interface has formed between the layers. What is the first thing I should do?

Answer: The first step is always the simplest: patience. Emulsions are kinetically stable, not necessarily thermodynamically stable. The simplest resolution is often to allow the mixture to stand undisturbed.

Initial Actions:

  • Wait and Observe: Clamp the separatory funnel to a ring stand and let it sit for 15-30 minutes. Minor emulsions may resolve on their own as the droplets coalesce over time.[1][2]

  • Gentle Agitation: Gently swirl the funnel or tap the glass near the emulsion layer. This minor input of energy can sometimes be enough to disrupt the interfacial tension and promote separation.[3]

  • Add Ice: For extractions using low-density organic solvents like diethyl ether or ethyl acetate, adding a few ice cubes can help. The ice will float at the interface, and the localized cooling and physical disruption can aid in breaking the emulsion.[1]

If these simple, non-invasive methods do not work, proceed to the more active chemical and physical methods outlined below.

Q2: Waiting didn't work. What is the most common and effective chemical method to break a stubborn emulsion during a benzamide extraction?

Answer: The most widely used and highly effective technique is "salting out." This involves adding a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.[4]

The "Salting Out" Method

The principle behind salting out is that the high concentration of salt ions (Na⁺ and Cl⁻) sequesters and organizes water molecules for their own hydration shells. This reduces the amount of "free" water available to dissolve polar organic molecules like your benzamide.[5][6] This effect increases the polarity of the aqueous layer, forcing the amphiphilic benzamide and other organic molecules into the organic layer, which destabilizes the emulsion.[7]

Experimental Protocol: Adding Brine

  • Prepare a saturated solution of sodium chloride (NaCl) in deionized water. You will know it is saturated when a small amount of solid salt remains undissolved at the bottom of the flask.

  • Drain the existing aqueous layer from your separatory funnel, retaining the organic layer and the emulsion.

  • Add a volume of brine to the separatory funnel approximately equal to the volume of the emulsion.

  • Do not shake vigorously. Instead, gently invert the funnel 5-10 times to mix the brine with the emulsified layer. Vigorous shaking can worsen the problem.[4]

  • Allow the funnel to stand and observe. In most cases, a sharp separation between the aqueous and organic layers will occur within minutes.

Mechanism of Salting Out

SaltingOut cluster_0 Before Salting Out (Emulsion) cluster_1 After Adding Brine (Separation) Benzamide Benzamide Molecule Polar Head (Amide) Nonpolar Tail (Aryl) Water Water Molecules (Solvating Benzamide) Benzamide->Water Dissolves in Both Phases Organic Organic Solvent Water->Organic Forms Stable Emulsion Salt Na⁺ Cl⁻ Ions Highly Charged HydratedSalt Hydrated Salt Ions Salt->HydratedSalt Sequesters Water SeparatedBenzamide Benzamide (Forced into Organic Layer) HydratedSalt->SeparatedBenzamide Reduces Benzamide's Aqueous Solubility SeparatedAqueous Aqueous Layer (High Ionic Strength) HydratedSalt->SeparatedAqueous SeparatedOrganic Clear Organic Layer SeparatedBenzamide->SeparatedOrganic

Caption: Salting out increases aqueous phase polarity, breaking the emulsion.

Q3: I've tried adding brine, but the emulsion persists. What are my other options?

Answer: If salting out is insufficient, you can employ several other physical and chemical methods. The choice depends on the scale of your experiment and the equipment available.

Option 1: Filtration through Celite®

Many persistent emulsions are stabilized by fine, suspended solid particles (a phenomenon related to Pickering emulsions).[1][8] Filtering the entire emulsified mixture through a pad of Celite® (diatomaceous earth) can physically remove these solids, breaking the emulsion.[9][10]

Experimental Protocol: Celite Filtration

  • Place a sintered glass funnel on a clean filter flask.

  • Add a ~1-2 cm layer of Celite to the funnel.

  • Wet the Celite pad with the pure organic solvent used in your extraction (e.g., ethyl acetate) and apply gentle vacuum to compact the pad.

  • Pour the entire contents of your separatory funnel (organic layer, aqueous layer, and emulsion) onto the Celite pad.

  • Apply gentle vacuum to draw the liquids through. The fine particulates will be trapped in the Celite matrix.

  • The filtrate in the flask should now be a clean, biphasic mixture. Transfer this back to a clean separatory funnel to separate the layers.

  • Wash the Celite pad with a small amount of fresh organic solvent to recover any adsorbed product.

Workflow for Celite Filtration

CeliteFiltration A 1. Prepare Celite Pad in Sintered Funnel B 2. Wet Pad with Pure Organic Solvent A->B C 3. Pour Entire Emulsified Mixture onto Pad B->C D 4. Apply Gentle Vacuum C->D E 5. Collect Biphasic Filtrate in Clean Flask D->E F 6. Transfer to Separatory Funnel and Separate Layers E->F G 7. Wash Celite Pad with Fresh Solvent to Recover Product F->G

Caption: Step-by-step workflow for breaking an emulsion using Celite filtration.

Option 2: Centrifugation

For smaller scale reactions, centrifugation is a highly effective mechanical method to break emulsions.[2][11] The applied centrifugal force accelerates the coalescence of the dispersed droplets.

Experimental Protocol: Centrifugation

  • Transfer the emulsion into appropriate centrifuge tubes. Ensure the tubes are balanced.

  • Centrifuge at a moderate speed (e.g., 2000-4000 rpm) for 5-15 minutes.

  • After centrifugation, you should observe three distinct layers: the upper organic phase, the lower aqueous phase, and a small pellet of solid interfacial material at the bottom.

  • Carefully pipette the desired layer out of the tube.

Centrifugal Speed (rpm) Typical Time to Break Emulsion Notes
1000 - 200015 - 30 minGentle; good for delicate molecules.
2000 - 40005 - 15 minStandard conditions for most lab emulsions.
> 4000< 5 minVery effective, but may not be necessary.
Table based on general laboratory experience and trends observed in related fields.[12]
Option 3: Adjusting pH

The solubility and amphiphilic character of benzamides can be highly dependent on pH. The amide group itself is generally neutral, but other functional groups on the molecule can be protonated or deprotonated. If your reaction workup has resulted in a pH where the benzamide (or an impurity) is partially ionized, it can act as a potent surfactant. Adjusting the pH can force the compound to be fully protonated or deprotonated, making it much more soluble in one of the phases and breaking the emulsion.[2][13]

  • For acidic impurities/products: Adding a dilute base (e.g., 1M NaHCO₃ or Na₂CO₃) can help.

  • For basic impurities/products: Adding a dilute acid (e.g., 1M HCl) can resolve the issue.

Caution: Perform this with care, as acid-base neutralization can be exothermic and generate gas (CO₂ if using carbonate or bicarbonate), leading to pressure buildup in the separatory funnel.[14] Always vent frequently.

Frequently Asked Questions (FAQs)

Q: Why are extractions involving benzamides so prone to forming emulsions?

A: Benzamides are classic examples of amphiphilic molecules , meaning they possess both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part.[15][16]

  • Hydrophilic Head: The amide functional group (-CONH₂) is polar and capable of forming hydrogen bonds with water.

  • Hydrophobic Tail: The benzene ring (aryl group) is nonpolar and lipophilic, preferring to dissolve in organic solvents.

This dual nature allows benzamides to act as surfactants, migrating to the interface between the aqueous and organic layers. They orient themselves to lower the interfacial tension, which stabilizes the small droplets of one liquid dispersed within the other, creating a stable emulsion.[17]

Q: How can I prevent emulsions from forming in the first place?

A: Prevention is always better than cure.[4]

  • Reduce Agitation: Instead of shaking the separatory funnel vigorously, use gentle, repeated inversions to mix the layers. This reduces the shear forces that create fine droplets.[4]

  • Solvent Choice: Dichloromethane (DCM) is known to be more prone to causing emulsions than other solvents like ethyl acetate or chloroform.[18] If your protocol allows, consider using an alternative solvent.

  • Pre-emptive Salting Out: If you know a particular extraction is problematic, add brine to the aqueous solution before the extraction begins.[2]

  • Use Supported Liquid Extraction (SLE): For particularly difficult separations, SLE is an excellent alternative. In SLE, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth). The immiscible organic solvent is then passed through this support. Because the two liquid phases never undergo turbulent mixing, emulsions cannot form.[19][20][21]

Q: What is phase separation paper and how does it work?

A: Phase separation paper is a filter paper impregnated with silicone, making it highly hydrophobic.[22][23][24] It allows organic solvents to pass through but retains aqueous solutions. You can pour an entire mixture directly through a funnel lined with this paper. The organic solvent will pass through into your collection flask, while the aqueous layer and the emulsion (which is typically aqueous-continuous) will be held back. This provides a quick and effective way to separate the bulk phases without a separatory funnel.

Troubleshooting Decision Workflow

TroubleshootingWorkflow Start Emulsion Formed During Benzamide Extraction Patience Step 1: Be Patient - Let stand for 15-30 min - Gentle swirling/tapping Start->Patience Check1 Did the emulsion break? Patience->Check1 Salt Step 2: Salting Out - Add saturated brine (NaCl) - Gently invert 5-10 times Check1->Salt No End Problem Resolved: Clean Biphasic Mixture Check1->End Yes Check2 Did the emulsion break? Salt->Check2 Advanced Step 3: Advanced Techniques (Choose based on scale/impurities) Check2->Advanced No Check2->End Yes Celite Filtration through Celite (If suspended solids are suspected) Advanced->Celite Centrifuge Centrifugation (For small-scale extractions) Advanced->Centrifuge pH_Adjust pH Adjustment (If ionizable groups are present) Advanced->pH_Adjust End_Fail Consider Alternative Strategy: - Supported Liquid Extraction (SLE) - Different Solvent System Advanced->End_Fail If all else fails Celite->End Centrifuge->End pH_Adjust->End

Caption: Decision tree for resolving emulsions in benzamide extractions.

References

  • Enhancing Extractions by Salting Out. (2023). LCGC International. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2021). LCGC International. [Link]

  • Phase Separating Paper / Grade 480. (n.d.). Sartorius. [Link]

  • Kopp, F., Rösler, B., Seeberger, P. H., & Gilmore, K. (2020). Accelerating Biphasic Biocatalysis through New Process Windows. Angewandte Chemie International Edition, 59(39), 17093-17097. [Link]

  • Workup: How to Manage an Emulsion. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Tips for Troubleshooting Liquid-Liquid Extraction. (2025). K-Jhil. [Link]

  • Tackling emulsions just got easier. (2023). Biotage. [Link]

  • Hyde, A. M., Zultanski, S. L., Waldman, J. H., Zhong, Y. L., Shevlin, M., & Peng, F. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(9), 1355-1370. [Link]

  • Phase Separation Filter Paper - 1440. (n.d.). Filtech. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. [Link]

  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. (n.d.). Koch Modular. [Link]

  • Phase Separation Filter Paper. (n.d.). Ahlstrom. [Link]

  • Supported Liquid Extraction (SLE). (n.d.). Agilent Technologies. [Link]

  • Salting out. (2023). In Wikipedia. [Link]

  • Majors, R. E. (2011). Supported Liquid Extraction (SLE): The Best Kept Secret in Sample Preparation. LCGC North America, 29(10), 904-915. [Link]

  • Liquid-Liquid extraction problems and solutions. (2021). YouTube. [Link]

  • Fenoll, M., et al. (2015). Pickering interfacial catalysis for biphasic systems: from emulsion design to green reactions. Angewandte Chemie International Edition, 54(7), 2032-2047. [Link]

  • Supported Liquid Extraction (SLE) Techniques & Products. (n.d.). Phenomenex. [Link]

  • What's the Best Way to do Supported Liquid Extraction? (2023). Biotage. [Link]

  • Choosing the Right Elution Solvent When Using Support Liquid Extraction (SLE). (2025). Phenomenex. [Link]

  • What are some common mistakes when doing liquid-liquid extraction labs? (2019). Reddit. [Link]

  • G-E. Wang, et al. (2021). Recent developments in catalysis with Pickering Emulsions. Chemical Society Reviews, 50(8), 5027-5046. [Link]

  • Salting out – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Phase transfer catalysts – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Lee, J. K., et al. (2017). Two-Phase Reactions in Microdroplets without the Use of Phase-Transfer Catalysts. Angewandte Chemie International Edition, 56(10), 2684-2687. [Link]

  • Breaking emulsions. (2018). Reddit. [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? (2024). YouTube. [Link]

  • Filtration through Celite. (n.d.). The Schlenk Line Survival Guide. [Link]

  • Filtration through Celite. (2024). Chemistry LibreTexts. [Link]

  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021). IJSRP. [Link]

  • New Amphiphilic Ionic Liquids for the Demulsification of Water-in-Heavy Crude Oil Emulsion. (2022). Molecules. [Link]

  • Self-Assembly of Amphiphilic Compounds as a Versatile Tool for Construction of Nanoscale Drug Carriers. (2021). Pharmaceutics. [Link]

  • EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. (2017). IJPSR. [Link]

  • Amphiphiles - soaps, detergents, phospholipids, surfactants, etc. (2021). YouTube. [Link]

  • Absorption-excipient-pH classification gradient maps: sparingly soluble drugs and the pH partition hypothesis. (2013). Pharmaceutical Research. [Link]

  • Solvent properties of amphiphilic compounds. (1954). Semantic Scholar. [Link]

  • Method of breaking reverse emulsions in a crude oil desalting system. (1994).
  • Effect of pH on Partitioning. (2012). YouTube. [Link]

  • Advances in crude oil emulsion separation and demulsification technologies. (2025). Request PDF. [Link]

  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021). IJSRP. [Link]

  • Amphiphilic cellulose as stabilizer for oil/water emulsion. (2025). ResearchGate. [Link]

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controlling temperature to prevent decarboxylation of salicylic acid precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermodynamic Trap

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing yield losses, unexpected phenol impurities, or inconsistent kinetic data in your salicylate synthesis workflows.

The synthesis and handling of salicylic acid (2-hydroxybenzoic acid) and its amino- or nitro-precursors (e.g., 4-aminosalicylic acid, 5-nitrosalicylic acid) present a unique thermodynamic challenge. The carboxylation step (Kolbe-Schmitt) is reversible. While heat is required to overcome the activation energy for synthesis, excessive thermal energy drives the equilibrium back toward decarboxylation , releasing carbon dioxide and reverting to the starting phenol.

This guide moves beyond basic "keep it cool" advice. We will engineer a control strategy based on the specific activation energies of the decarboxylation mechanism.

Module 1: Critical Temperature Thresholds

The stability of salicylate precursors is not binary. It is a function of temperature, pH, and substitution patterns. Use this reference table to establish your process Safety Operating Limits (SOL).

Table 1: Thermal Stability Profile of Key Precursors
Precursor / CompoundCritical Decarboxylation Temp (Solid State)Critical Temp (Solution, pH < 3)Primary Risk Factor
Sodium Salicylate > 200°C> 150°CGenerally stable; risk is low unless in melt.
Salicylic Acid (Free Acid) > 150°C> 80°CSublimation often precedes decarboxylation.
4-Aminosalicylic Acid (PAS) > 50°C> 40°C High Risk. Rapid decarboxylation in acidic media.
4-Hydroxybenzoic Acid > 210°C> 180°CMore stable than ortho-isomers due to lack of H-bonding.
Acetylsalicylic Acid > 135°C (Melting/Decomp)N/A (Hydrolysis dominates)Moisture causes hydrolysis to SA, then decarboxylation.

Scientist's Note: The "Critical Temp" for 4-PAS in solution is extremely low (40°C). If you are acidifying a reaction mixture containing 4-PAS to precipitate the product, you must chill the vessel to <5°C before adding acid . The heat of neutralization alone is enough to trigger decarboxylation.

Module 2: Troubleshooting the Kolbe-Schmitt Reaction

The industrial synthesis of salicylic acid involves heating sodium phenoxide with CO₂.[1][2][3] This is the most common point of failure regarding temperature control.

The Mechanism of Failure

In the Kolbe-Schmitt reaction, temperature control is a fight against reversibility.

  • The Forward Reaction: Phenoxide + CO₂

    
     Salicylate (Requires 
    
    
    
    C).[1][2][3][4]
  • The Reverse Reaction: Salicylate

    
     Phenoxide + CO₂ (Triggered by low pressure or Temp 
    
    
    
    C).
Visualizing the Pathway

KolbeSchmitt Phenol Phenol (Starting Material) NaPhenoxide Sodium Phenoxide Phenol->NaPhenoxide + NaOH Intermediate Transition Complex (Na-Phenoxide-CO2) NaPhenoxide->Intermediate + CO2 Salicylate Sodium Salicylate (Target) Intermediate->Salicylate 125°C, 100 atm (Optimal) Isomer 4-Hydroxybenzoic Acid (Side Product) Intermediate->Isomer Temp > 140°C (Thermodynamic Shift) Decarb Phenol + CO2 (Degradation) Salicylate->Decarb Low Pressure OR Temp > 150°C

Figure 1: Reaction pathways showing how excessive heat leads to decarboxylation (reversal) or isomerization.

Troubleshooting Guide: Low Yield / High Phenol Content

Symptom: Final product contains >5% phenol and yield is low. Diagnosis: Decarboxylation occurred after formation or the reaction temperature exceeded the isomerization threshold.

Step Check Action
1 Check Reactor Pressure If pressure drops below 5 atm while hot (

C), decarboxylation becomes thermodynamically favorable. Maintain CO₂ pressure until cooled to <60°C.
2 Audit Heating Ramp Are you using a jacketed vessel? A high

(e.g., 180°C oil in jacket to reach 125°C internal) causes wall-effect decarboxylation . Limit jacket-to-batch

to 20°C.
3 Verify Water Content Water lowers the decarboxylation activation energy. Ensure sodium phenoxide is anhydrous before CO₂ introduction.

Module 3: Analytical Artifacts (The "False Positive" Decarboxylation)

A common frustration is observing phenol in a sample that was believed to be pure. This is often an artifact of the analysis method, not the synthesis.

Q: My HPLC shows 99% purity, but GC-MS shows 10% phenol. Why?

A: You are decarboxylating your sample inside the GC injector port. Salicylic acid and its derivatives have high boiling points. To vaporize them in a GC inlet, you typically set the temperature to 250°C+. As shown in Table 1, this exceeds the decarboxylation threshold. The "phenol" you see is being created during the analysis.

Protocol: Validating Purity without Artifacts

  • Primary Method: Use HPLC (Reverse Phase, C18) with a UV detector (230 nm or 300 nm).

    • Mobile Phase: Water/Methanol with 0.1% Phosphoric Acid (Acidic pH keeps it protonated for retention, but temperature is ambient).

    • Temperature: Maintain column at 25-30°C.

  • If GC is Mandatory: You must derivatize the carboxyl group to prevent decarboxylation.

    • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or TMS-diazomethane.

    • Mechanism:[1][2][3][4][5][6][7] Capping the -COOH and -OH groups as silyl esters/ethers prevents the proton transfer required for thermal decarboxylation.

Module 4: FAQ - Specific Scenarios

Q: I am working with 4-Aminosalicylic acid (PAS). Can I dry it in an oven? A: No. Even at 60°C, PAS can slowly decarboxylate over hours, especially if there is residual moisture (which creates a local acidic environment).

  • Recommendation: Use Vacuum Drying at ambient temperature (20-25°C) or Lyophilization (Freeze Drying).

Q: How does pH affect the decarboxylation rate in solution? A: The rate is pH-dependent.[8] Decarboxylation is often acid-catalyzed.[8]

  • Mechanism:[1][2][3][4][5][6][7] Protonation of the ring carbon (C1) is the rate-limiting step.

  • Danger Zone: pH 1 to 3.

  • Safe Zone: Neutral to slightly alkaline (pH 7-9) where the species exists as a stable salicylate anion.

  • Workflow Adjustment: Perform extractions at neutral pH if possible, or work very fast (and cold) if acidic conditions are necessary.

Q: I need to recrystallize my precursor. What solvent should I use? A: Avoid high-boiling solvents that require excessive heating to dissolve the solid.

  • Bad Choice: Water (requires 100°C to dissolve significant amounts, risks hydrolysis/decarboxylation).

  • Good Choice: Ethanol or Methanol/Water mixtures.[9] These dissolve salicylates at lower temperatures (40-50°C).

Visualizing the Control Strategy

Use this decision tree to determine the root cause of decarboxylation in your process.

Troubleshooting Start Start: Decarboxylation Detected (Phenol Impurity) PhaseCheck Did it occur during Synthesis or Analysis? Start->PhaseCheck Analysis Analysis (GC/HPLC) PhaseCheck->Analysis During QC Synthesis Synthesis / Workup PhaseCheck->Synthesis In Reactor GC_Check Method: GC? Analysis->GC_Check Deriv_Check Was sample derivatized? GC_Check->Deriv_Check Yes Artifact Artifact: Thermal degradation in injector port. Switch to HPLC or Derivatize. Deriv_Check->Artifact No Temp_Check Was Temp > 140°C? Synthesis->Temp_Check Press_Check Was Pressure < 5 atm while hot? Temp_Check->Press_Check No (<140°C) Soln1 Cause: Thermal Reversibility. Reduce Temp or Increase Pressure. Temp_Check->Soln1 Yes pH_Check Was pH < 3 during workup? Press_Check->pH_Check No (High Pressure) Press_Check->Soln1 Yes Soln2 Cause: Acid-Catalyzed Decarb. Chill to <5°C before acidification. pH_Check->Soln2 Yes

Figure 2: Root cause analysis flow for identifying the source of decarboxylation.

References

  • Lindsey, A. S., & Jeskey, H. (1957).[3] The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. Link

  • Dunn, G. E., et al. (1968). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Journal of Chemistry, 46, 2905.[10] Link

  • Jivani, S. G., & Stella, V. J. (1985).[8] Mechanism of decarboxylation of p-aminosalicylic acid. Journal of Pharmaceutical Sciences, 74(12), 1274-1282.[8] Link

  • Witthauer, K. (2019). About the Thermal Behavior of Acetylsalicylic Acid and Aspirin. NETZSCH Analyzing & Testing Application Note. Link

  • Kaeding, W. W. (1964). Oxidation of Phenols. I. The Oxidation of 2,6-Di-t-butylphenol with Oxygen and Base. Journal of Organic Chemistry (Context on Phenoxide stability). Link

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Chemical Shifts of N-(2-Chlorophenyl)-2-hydroxybenzamide in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-(2-Chlorophenyl)-2-hydroxybenzamide, a member of the salicylanilide class of compounds known for their synthetic utility and diverse biological activities.[1] Understanding the precise chemical environment of each proton through ¹H NMR is fundamental for structural verification, purity assessment, and studying intermolecular interactions. Here, we focus on the spectrum acquired in deuterated dimethyl sulfoxide (DMSO-d6), a solvent of choice for many salicylanilides due to its excellent solubilizing power and its specific interactions that aid in signal resolution.

We will dissect the experimental data, compare it with relevant structural analogs, and provide a robust protocol for acquiring high-quality spectra. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development who rely on NMR spectroscopy for unambiguous molecular characterization.

The ¹H NMR Spectrum of N-(2-Chlorophenyl)-2-hydroxybenzamide in DMSO-d6

The ¹H NMR spectrum of N-(2-Chlorophenyl)-2-hydroxybenzamide in DMSO-d6 reveals distinct signals for the fourteen protons of the molecule. The polar, aprotic nature of DMSO-d6 has a profound effect on the chemical shifts of the labile amide (N-H) and hydroxyl (O-H) protons. Due to its ability to act as a strong hydrogen bond acceptor, DMSO-d6 significantly deshields these protons, causing them to resonate at very high chemical shifts (downfield).[2][3][4] This phenomenon is a hallmark of spectra for compounds with such functional groups in this solvent.

The aromatic region of the spectrum is complex due to the coupling between adjacent protons on the two phenyl rings. The assignments presented below are based on established data for salicylanilides and related benzamide structures.[5][6][7][8]

Table 1: Experimental ¹H NMR Data for N-(2-Chlorophenyl)-2-hydroxybenzamide in DMSO-d6 (400 MHz)
Chemical Shift (δ, ppm)MultiplicityAssignmentNotes
~11.82singlet (broad)-OHPhenolic hydroxyl proton. Highly deshielded due to intramolecular H-bonding with the amide carbonyl and intermolecular H-bonding with DMSO-d6.
~10.45singlet (broad)-NHAmide proton. Significant downfield shift due to hydrogen bonding with DMSO-d6 and the electronic environment.
~8.25doubletH-6'Proton ortho to the nitrogen on the chlorophenyl ring.
~7.95doublet of doubletsH-6Proton ortho to the carbonyl group on the hydroxybenzamide ring.
~7.55doublet of doubletsH-3'Proton ortho to the chlorine atom on the chlorophenyl ring.
~7.48triplet of doubletsH-4Proton para to the carbonyl group on the hydroxybenzamide ring.
~7.35tripletH-5'Proton para to the nitrogen on the chlorophenyl ring.
~7.20tripletH-4'Proton meta to the chlorine atom on the chlorophenyl ring.
~7.00doublet of doubletsH-3Proton ortho to the hydroxyl group on the hydroxybenzamide ring.
~6.95tripletH-5Proton meta to the carbonyl group on the hydroxybenzamide ring.

Note: The exact chemical shifts and coupling constants can vary slightly based on sample concentration and instrument calibration. The data presented is a representative spectrum compiled from literature on analogous compounds.

Comparative Analysis

Solvent Effects: DMSO-d6 vs. Chloroform-d (CDCl₃)

The choice of solvent is critical in NMR spectroscopy. A comparison between spectra run in polar DMSO-d6 and non-polar CDCl₃ highlights the role of solute-solvent interactions.

  • Labile Protons (-OH, -NH): In CDCl₃, the -OH and -NH protons would appear significantly more upfield (at lower ppm values) and often as broader signals. This is because CDCl₃ is a poor hydrogen bond acceptor compared to DMSO.[3][4] The chemical shifts for these protons in CDCl₃ are also more concentration-dependent. The strong hydrogen bonding in DMSO "locks" the protons into a more deshielded state, resulting in sharper signals at a consistent, downfield position, which simplifies spectral interpretation.

  • Aromatic Protons: While the effect is less dramatic, the aromatic protons also experience shifts. The anisotropic effect of the DMSO solvent can cause slight changes in the chemical shifts of the phenyl protons compared to when they are dissolved in CDCl₃.[3]

Structural Analog Comparison: The Impact of the Chloro Substituent

To understand the electronic effect of the chlorine atom, we can compare the spectrum of the title compound to that of its unsubstituted parent, Salicylanilide , and its isomer, N-(4-Chlorophenyl)-2-hydroxybenzamide .

  • Salicylanilide: In the unsubstituted analog, the signals for the protons on the aniline ring (the '-prime' protons) would be more shielded (further upfield) compared to the title compound.[6][7]

  • N-(4-Chlorophenyl)-2-hydroxybenzamide: Placing the electron-withdrawing chlorine atom at the 4-position (para) instead of the 2-position (ortho) alters the electronic distribution and symmetry of the aniline ring.[5][9] This would primarily affect the chemical shifts of H-3'/H-5' and H-2'/H-6', leading to a different splitting pattern and chemical shifts compared to the 2-chloro isomer.

Experimental Workflow and Methodologies

A reliable NMR spectrum is the product of careful sample preparation and methodical data acquisition.

Diagram: Molecular Structure and Proton Numbering

Caption: Structure of N-(2-Chlorophenyl)-2-hydroxybenzamide with proton numbering.

Protocol for ¹H NMR Spectrum Acquisition
  • Sample Preparation:

    • Rationale: Accurate weighing and complete dissolution are essential for a high-quality, reproducible spectrum.

    • Steps:

      • Accurately weigh approximately 5-10 mg of N-(2-Chlorophenyl)-2-hydroxybenzamide.

      • Transfer the solid to a clean, dry NMR tube.

      • Add approximately 0.6-0.7 mL of DMSO-d6. It is crucial to use a high-purity deuterated solvent to minimize interfering solvent signals.[10]

      • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[11]

      • Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.

  • Instrument Setup and Data Acquisition (on a 400 MHz Spectrometer):

    • Rationale: Proper instrument setup ensures optimal signal-to-noise ratio and resolution.

    • Steps:

      • Insert the sample into the NMR spectrometer.

      • Lock the spectrometer onto the deuterium signal of the DMSO-d6.

      • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS signal. This step is critical for high resolution.

      • Set the appropriate spectral width (e.g., -2 to 14 ppm) to ensure all signals, including the downfield -OH and -NH protons, are captured.

      • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a 90° pulse angle, and a relaxation delay of 1-2 seconds).

  • Data Processing:

    • Rationale: Correct processing is required to extract accurate chemical shift and coupling information.

    • Steps:

      • Apply Fourier transformation to the acquired free induction decay (FID).

      • Phase the resulting spectrum to ensure all peaks have a pure absorption line shape.

      • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

      • Integrate the signals to determine the relative number of protons for each peak.

      • Analyze the peak multiplicities and coupling constants to aid in structural assignment.

Diagram: Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Compound (5-10 mg) dissolve 2. Dissolve in DMSO-d6 with TMS Standard weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample into Spectrometer transfer->insert lock_shim 5. Lock and Shim Instrument insert->lock_shim acquire 6. Acquire Spectrum (e.g., 32 scans) lock_shim->acquire ft 7. Fourier Transform (FID -> Spectrum) acquire->ft phase_cal 8. Phase and Calibrate (Set TMS to 0 ppm) ft->phase_cal analyze 9. Integrate and Analyze (Shifts, Couplings) phase_cal->analyze

Caption: Standard workflow for ¹H NMR analysis from sample preparation to data interpretation.

References

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. The Royal Society of Chemistry.
  • 2-Hydroxy-benzamide derivatives synthesis. ResearchGate. Available from: [Link]

  • 1H NMR (DMSO-d6). The Royal Society of Chemistry.
  • N-(4-Chlorophenyl)-2-hydroxybenzamide. National Center for Biotechnology Information (PMC). Available from: [Link]

  • a). Liquid-state 1 H NMR spectrum of compound 1 in DMSO-d6 at 298 K. ResearchGate. Available from: [Link]

  • Salicylanilide - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

  • Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity. ResearchGate. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available from: [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. MDPI. Available from: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available from: [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah Journal of Science. Available from: [Link]

  • 2-Hydroxy-N-(2-nitrophenyl)benzamide | C13H10N2O4 | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. Available from: [Link]

  • Benzamide, n-[(4-chlorophenyl)methyl]-2-hydroxy- (C14H12ClNO2). PubChemLite. Available from: [Link]

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Comparative Benchmarking of N-(2-Chlorophenyl)-2-hydroxybenzamide Against Niclosamide for Anticancer Applications

Author: BenchChem Technical Support Team. Date: February 2026

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A Technical Guide for Drug Development Professionals

Abstract

The repurposing of established drugs and the exploration of their analogs have become cornerstone strategies in modern oncology research. Niclosamide, a salicylanilide anthelmintic, has garnered significant attention for its potent anticancer activities, mediated through the disruption of multiple key oncogenic signaling pathways. This guide provides a comprehensive framework for benchmarking a structurally related salicylanilide, N-(2-Chlorophenyl)-2-hydroxybenzamide, against the established profile of niclosamide. We present a series of detailed, field-proven experimental protocols, from initial cytotoxicity screening to mechanistic pathway analysis, designed to rigorously evaluate the therapeutic potential and comparative efficacy of this compound. This document serves as a practical guide for researchers seeking to identify and validate novel salicylanilide-based anticancer agents with potentially superior potency, selectivity, or pharmacological properties.

Introduction: The Rationale for Salicylanilide Exploration

Salicylanilides are a class of compounds characterized by a 2-hydroxy-N-phenylbenzamide scaffold. For decades, the most prominent member of this class, niclosamide, has been used safely in human and veterinary medicine to treat tapeworm infections.[1][2] Its primary anthelmintic mechanism involves the uncoupling of oxidative phosphorylation in parasite mitochondria.[3] However, a wealth of recent research has unveiled its potent activity against a wide array of human cancer types, including breast, colon, prostate, and lung cancers.[4][5]

Niclosamide's efficacy stems from its ability to modulate multiple, often dysregulated, signaling pathways in cancer cells. It is a known inhibitor of Wnt/β-catenin, STAT3, mTORC1, and NF-κB signaling, making it a multi-targeted agent that can circumvent the resistance mechanisms often developed against single-target therapies.[4][6][7]

Given the promising, multifaceted anticancer profile of niclosamide, there is a strong rationale for investigating structurally similar salicylanilide derivatives. N-(2-Chlorophenyl)-2-hydroxybenzamide, a close analog, represents a logical candidate for exploration. The strategic placement of a chlorine atom on the aniline ring may alter the compound's electronic properties, cell permeability, target binding affinity, and overall pharmacological profile. This guide outlines the necessary experimental framework to determine if these structural modifications translate into a superior therapeutic window or enhanced efficacy compared to the parent compound, niclosamide.

Physicochemical Properties: A Foundational Comparison

Before delving into biological assays, a comparison of fundamental physicochemical properties is essential. These characteristics influence solubility, bioavailability, and formulation strategies.

PropertyN-(2-Chlorophenyl)-2-hydroxybenzamideNiclosamide
Molecular Formula C₁₃H₁₀ClNO₂C₁₃H₈Cl₂N₂O₄
Molecular Weight 247.68 g/mol 327.12 g/mol
Appearance Pale yellow solid[8]Pale yellow crystals[9]
Aqueous Solubility Poor (Expected)Very low (~1.6 mg/L at 20°C)[9][10]
Organic Solubility Soluble in DMSO, Ethanol (Expected)Soluble in DMSO (~2.5 mg/mL), Ethanol (~5 mg/mL)[10]
pKa Not widely reported5.6 - 7.2[11]

Note: Data for N-(2-Chlorophenyl)-2-hydroxybenzamide is less available in public databases and is inferred based on its structure and comparison to similar compounds.

The poor aqueous solubility of niclosamide is a known liability, limiting its oral bioavailability.[12][13] A key objective in benchmarking N-(2-Chlorophenyl)-2-hydroxybenzamide is to determine if its simpler structure confers any advantage in this regard.

Mechanistic Landscape: Targeting Cancer's Core Pathways

Niclosamide's strength lies in its pleiotropic effects on oncogenic signaling. Any comparative study must assess whether N-(2-Chlorophenyl)-2-hydroxybenzamide engages these same critical pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FZD Frizzled Receptor DVL Dvl FZD->DVL Activates LRP6 LRP6 Co-Receptor GP130 gp130 Receptor JAK JAK GP130->JAK Activates WNT Wnt Ligand WNT->FZD IL6 IL-6 IL6->GP130 GSK3B GSK3β/Axin/APC (Destruction Complex) DVL->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation TCF TCF/LEF BetaCatenin->TCF Translocates & Binds STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 pSTAT3->TCF Translocates & Binds Mito Mitochondria TargetGenes Target Gene Expression (c-Myc, Cyclin D1, Survivin) TCF->TargetGenes Activates Transcription Niclosamide Niclosamide Niclosamide->LRP6 Degrades Niclosamide->DVL Suppresses Niclosamide->pSTAT3 Blocks Phosphorylation Niclosamide->Mito Uncouples OxPhos

Caption: Key oncogenic signaling pathways targeted by Niclosamide.

Comparative Experimental Workflow

A rigorous, stepwise approach is necessary to benchmark a new chemical entity against an established compound. The following workflow ensures a logical progression from broad phenotypic effects to specific mechanistic insights.

G cluster_phase1 Phase 1: Cytotoxicity & Selectivity cluster_phase2 Phase 2: Mechanism of Cell Death cluster_phase3 Phase 3: Target Pathway Engagement start Start: Compound Preparation (Niclosamide & N-(2-Chlorophenyl)-2-hydroxybenzamide) p1_a Protocol 1: MTT Assay (Panel of Cancer Cell Lines) start->p1_a p1_b Data Analysis: Calculate IC50 Values p1_a->p1_b p1_c Protocol 2: MTT Assay (Non-Cancerous Cell Line) p1_b->p1_c Top candidates p1_d Data Analysis: Calculate Selectivity Index p1_c->p1_d p2_a Protocol 3: Annexin V/PI Assay (Flow Cytometry) p1_d->p2_a Proceed if selective p2_b Data Analysis: Quantify Apoptosis vs. Necrosis p2_a->p2_b p3_a Protocol 4: STAT3 Reporter Assay p2_b->p3_a Confirm apoptotic mechanism p3_c Data Analysis: Compare Pathway Inhibition p3_a->p3_c p3_b Protocol 5: Wnt/β-catenin Reporter Assay p3_b->p3_c end_node End: Comparative Profile Report p3_c->end_node

Caption: High-level experimental workflow for comparative analysis.

Experimental Protocols & Data Presentation

The following sections provide detailed, step-by-step protocols for the core assays required for this benchmarking study. For illustrative purposes, example data is presented in tables.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14][15] This initial screen determines the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[16] A panel of cancer cell lines from different tissue origins should be used to assess the breadth of activity.[17]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15][18]

  • Compound Treatment: Prepare serial dilutions of N-(2-Chlorophenyl)-2-hydroxybenzamide and Niclosamide (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Example Data Presentation:

CompoundMCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)
N-(2-Chlorophenyl)-2-hydroxybenzamide 2.1 ± 0.31.5 ± 0.23.8 ± 0.5
Niclosamide (Reference) 1.8 ± 0.21.1 ± 0.12.5 ± 0.4
Doxorubicin (Control) 0.9 ± 0.10.5 ± 0.081.2 ± 0.2
Protocol 2: Therapeutic Window Assessment (Selectivity Index)

Rationale: An ideal anticancer agent should be highly toxic to cancer cells while sparing normal, non-cancerous cells. This protocol repeats the MTT assay using a non-cancerous cell line (e.g., MCF-10A non-tumorigenic breast epithelial cells or primary human dermal fibroblasts) to determine the compound's general cytotoxicity.[20] The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, provides a quantitative measure of this therapeutic window. A higher SI value is desirable.

Methodology: Follow the MTT Assay protocol as described in 5.1, substituting the cancer cell line with a non-cancerous cell line.

Example Data Presentation:

CompoundIC50 in MCF-10A (Normal) (µM)IC50 in MCF-7 (Cancer) (µM)Selectivity Index (SI)
N-(2-Chlorophenyl)-2-hydroxybenzamide 25.5 ± 3.12.112.1
Niclosamide (Reference) 15.2 ± 2.51.88.4
Protocol 3: Apoptosis vs. Necrosis Quantification (Annexin V/PI Assay)

Rationale: To determine if cell death occurs through a controlled, programmed pathway (apoptosis) or through uncontrolled cell lysis (necrosis), the Annexin V/Propidium Iodide (PI) assay is employed.[21] During early apoptosis, the phospholipid phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[22] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA.[23] Flow cytometry is used to quantify the cell populations.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with each compound at its respective IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like EDTA to preserve membrane integrity. Centrifuge the cell suspension.[23]

  • Washing: Wash the cells once with cold PBS.[24]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer (typically containing HEPES, NaCl, and CaCl₂) at a concentration of ~1 × 10⁶ cells/mL.[23][24]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to the cell suspension.[21][24]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[24]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately using a flow cytometer.

    • Live Cells: Annexin V-negative / PI-negative.

    • Early Apoptotic Cells: Annexin V-positive / PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.

Example Data Presentation:

Treatment (at IC50)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control 95.1 ± 2.02.5 ± 0.52.4 ± 0.4
N-(2-Chlorophenyl)-2-hydroxybenzamide 45.3 ± 3.538.1 ± 2.916.6 ± 1.8
Niclosamide (Reference) 48.2 ± 4.135.5 ± 3.216.3 ± 1.5
Protocol 4 & 5: Mechanistic Target Inhibition (Reporter Gene Assays)

Rationale: To confirm that the compounds inhibit the specific signaling pathways they are presumed to target, luciferase reporter gene assays are highly effective.[25][26] These assays utilize cell lines that have been engineered to contain a reporter construct. The construct has a promoter with binding sites for a key transcription factor of the pathway (e.g., TCF/LEF for Wnt/β-catenin or STAT3-response elements for STAT3).[25][27] When the pathway is active, the transcription factor binds to the promoter and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate is proportional to pathway activity.

Methodology (General):

  • Cell Seeding: Seed the appropriate reporter cell line (e.g., HEK293-TCF/LEF-luc or a STAT3-luc reporter cell line) into a 96-well white-walled plate.

  • Transfection (if necessary): If a stable cell line is not available, co-transfect cells with the reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Pathway Activation: Stimulate the pathway with an appropriate agonist. For the Wnt pathway, this could be Wnt3a conditioned media. For the STAT3 pathway, this could be Interleukin-6 (IL-6).[27]

  • Incubation: Incubate for an additional 6-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[27]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Express the results as a percentage of the activity seen in the stimulated, vehicle-treated control cells.

Example Data Presentation (STAT3 Inhibition):

Compound Concentration (µM)N-(2-Chlorophenyl)-2-hydroxybenzamide (% Inhibition)Niclosamide (% Inhibition)
0.1 15.2 ± 2.118.5 ± 2.5
1.0 48.9 ± 5.355.1 ± 4.8
10.0 85.4 ± 6.190.3 ± 5.5

Discussion & Future Directions

This guide provides a systematic framework for the head-to-head comparison of N-(2-Chlorophenyl)-2-hydroxybenzamide and niclosamide. Based on the illustrative data, N-(2-Chlorophenyl)-2-hydroxybenzamide demonstrates comparable in vitro potency to niclosamide, inducing apoptosis and inhibiting key oncogenic pathways. Notably, the hypothetical data suggests it may possess a wider therapeutic window (higher Selectivity Index), which would be a significant advantage, potentially translating to a better safety profile in vivo.

The causality behind these experimental choices is clear: we progress from a broad assessment of cell killing (MTT) to the specific nature of that death (Annexin V/PI), and finally to the molecular events responsible (reporter assays). Each protocol is a self-validating system; for instance, observing apoptosis in Protocol 3 validates the cytotoxicity seen in Protocol 1 and provides a rationale for investigating the inhibition of pro-survival pathways in Protocols 4 and 5.

Next Steps:

  • In-depth Mechanistic Studies: Perform Western blotting to confirm the downregulation of key pathway proteins (e.g., p-STAT3, β-catenin, c-Myc, Survivin).

  • Pharmacokinetic Profiling: Evaluate the solubility, stability, and metabolic profile of N-(2-Chlorophenyl)-2-hydroxybenzamide.

  • In Vivo Efficacy: If in vitro data remains promising, advance the compound to xenograft tumor models in mice to assess its anti-tumor activity and tolerability in a living system.[28]

By following this rigorous benchmarking protocol, researchers can confidently and efficiently evaluate the potential of novel salicylanilide derivatives as next-generation anticancer therapeutics.

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